Diethyl Butylethylmalonate-d5
Description
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Properties
IUPAC Name |
diethyl 2-butyl-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFBDXXUZAUAK-QKLSXCJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diethyl Butylethylmalonate-d5: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on Diethyl Butylethylmalonate-d5 for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of this compound, a deuterated analog of diethyl butylethylmalonate. This stable isotope-labeled compound serves as a crucial internal standard in quantitative analytical methodologies, particularly in the field of drug development and metabolic research. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with its distinct mass shift, make it an invaluable tool for enhancing the accuracy and precision of mass spectrometry-based assays.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of diethyl butylethylmalonate, where five hydrogen atoms on the butyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a predictable increase in molecular weight, allowing for its clear differentiation from the endogenous analyte in mass spectrometric analysis.
Table 1: Physicochemical Properties of this compound and its Unlabeled Analog
| Property | This compound | Diethyl Butylethylmalonate (Unlabeled) |
| Molecular Formula | C₁₃H₁₉D₅O₄ | C₁₃H₂₄O₄ |
| Molecular Weight | 249.36 g/mol | 244.33 g/mol |
| CAS Number | 145395-63-7 | 596-76-9 |
| Appearance | Clear, colorless liquid (Predicted) | Clear, colorless liquid |
| Boiling Point | Not explicitly available; expected to be similar to the unlabeled analog. | ~130-135 °C at 20 mmHg |
| Purity | Typically >98% (Based on similar compounds) | ≥99% |
| Isotopic Enrichment | Typically ≥98% atom D (Expected for such standards) | Not Applicable |
Synthesis
The synthesis of this compound involves the alkylation of a malonic ester with a deuterated butyl halide. A general synthetic approach, based on the well-established malonic ester synthesis, is outlined below. The starting material for the deuterated butyl group would be a commercially available deuterated precursor, such as 1-bromobutane-d5.
Caption: General synthesis pathway for this compound.
Experimental Protocol for Synthesis of Unlabeled Diethyl Butylethylmalonate
While a specific protocol for the deuterated compound is not publicly available, the following procedure for the synthesis of the unlabeled analog provides a robust framework.
Materials:
-
Diethyl ethylmalonate
-
Sodium ethoxide
-
1-Bromobutane
-
Anhydrous ethanol
-
Reflux condenser
-
Addition funnel
-
Stirring apparatus
Procedure:
-
A solution of sodium ethoxide is prepared in anhydrous ethanol.
-
Diethyl ethylmalonate is added dropwise to the sodium ethoxide solution with stirring to form the enolate.
-
1-Bromobutane is then added slowly to the reaction mixture.
-
The mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diethyl butylethylmalonate.
Analytical Methods
This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of the unlabeled analog, which would be applicable for the deuterated standard, is provided below.
Table 2: Example GC-MS Parameters for Diethyl Butylethylmalonate Analysis
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-300 |
Mass Spectrometry Fragmentation
The mass spectrum of this compound will exhibit a molecular ion (M+) at m/z 249. The fragmentation pattern is expected to be similar to the unlabeled analog, with characteristic losses of ethoxy and carboethoxy groups, as well as cleavage of the butyl and ethyl side chains. The presence of the five deuterium atoms will result in a +5 Da shift for fragments containing the butyl-d5 group.
Caption: Predicted major fragmentation pathways for this compound.
Application as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of diethyl butylethylmalonate or structurally related analytes in complex matrices.
Experimental Workflow for Quantitative Analysis
The following workflow illustrates the use of this compound as an internal standard in a typical quantitative bioanalytical assay.
Caption: General workflow for using an internal standard in quantitative analysis.
Protocol for Use as an Internal Standard
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (unlabeled Diethyl Butylethylmalonate) of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the internal standard (this compound) of known concentration in the same solvent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma) with varying known concentrations of the analyte stock solution.
-
Spike each calibration standard and QC sample with a constant, known concentration of the internal standard stock solution.
3. Sample Preparation:
-
To the unknown samples, add the same constant, known amount of the internal standard.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
4. Instrumental Analysis:
-
Analyze the prepared samples, calibration standards, and QCs using a validated LC-MS/MS or GC-MS method.
-
Monitor the specific mass transitions for both the analyte and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a high-purity, stable isotope-labeled internal standard essential for the accurate and precise quantification of its unlabeled counterpart in various research and development settings. Its use mitigates variability introduced during sample preparation and instrumental analysis, thereby ensuring the reliability of analytical data. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to effectively integrate this valuable tool into their analytical workflows.
An In-depth Technical Guide to the Chemical Properties of Diethyl Butylethylmalonate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl Butylethylmalonate-d5 is the deuterated form of Diethyl Butylethylmalonate, a disubstituted malonic ester. As a stable isotope-labeled compound, it serves as a valuable tool in various scientific applications, particularly in analytical chemistry and drug development.[1] The incorporation of five deuterium (B1214612) atoms into the butyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and analytical methodologies for this compound, with comparative data for its non-deuterated analog, Diethyl sec-butylethylmalonate.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following tables summarize the available data for the deuterated compound and its non-deuterated analog, Diethyl sec-butylethylmalonate.[3]
Table 1: Chemical Identifiers
| Property | This compound | Diethyl sec-butylethylmalonate |
| Molecular Formula | C₁₃H₁₉D₅O₄ | C₁₃H₂₄O₄[3][4] |
| Molecular Weight | 249.36 g/mol [1] | 244.33 g/mol [3][4] |
| CAS Number | 145395-63-7 | 76-71-1[3][4] |
| IUPAC Name | diethyl 2-(butan-2-yl-d5)-2-ethylpropanedioate | diethyl 2-butan-2-yl-2-ethylpropanedioate[3] |
Table 2: Physical Properties
| Property | Value (for Diethyl sec-butylethylmalonate) |
| Appearance | Colorless oil[5] |
| Boiling Point | 110-114 °C at 18 mmHg[3][5] |
| Density | 0.98 g/cm³[3][5] |
| Refractive Index | 1.4230-1.4260[3][5] |
| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Methanol[5] |
Synthesis
A plausible synthetic route for this compound involves a sequential alkylation of diethyl malonate, adapting established protocols for the synthesis of its non-deuterated analog.[3][4] The key difference is the use of a deuterated alkyl halide in the first alkylation step.
Experimental Protocol: Synthesis of this compound (Adapted)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol (B145695)
-
sec-Butyl-d5 bromide
-
Ethyl bromide
-
Reflux condenser, dropping funnel, stirrer, and heating mantle
-
Apparatus for vacuum distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas; appropriate safety precautions must be taken.[4]
-
First Alkylation (Introduction of the Deuterated Butyl Group): To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add sec-butyl-d5 bromide dropwise and heat the mixture to reflux for several hours.
-
Second Alkylation (Introduction of the Ethyl Group): After cooling the reaction mixture, add a second equivalent of sodium ethoxide. Then, add ethyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC).[3]
-
Work-up and Purification: After the reaction is complete, remove the excess ethanol by distillation. Cool the residue and add water to dissolve the sodium bromide byproduct. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., magnesium sulfate). Purify the crude product by vacuum distillation to yield this compound.[4]
Analytical Methods
Mass Spectrometry
Mass spectrometry is a primary technique for the characterization of this compound. Due to the deuterium labeling, the molecular ion peak will be shifted by +5 m/z units compared to its non-deuterated counterpart. The fragmentation pattern is expected to be similar to other diethyl malonate derivatives, with key fragmentation pathways involving the loss of alkyl and alkoxy groups from the molecular ion.
Predicted Fragmentation:
-
Molecular Ion (M+•): m/z 249
-
Loss of an ethyl radical (-•C₂H₅): m/z 220
-
Loss of an ethoxy radical (-•OC₂H₅): m/z 204
-
Loss of a carboethoxy group (-•COOC₂H₅): m/z 176
-
Loss of the deuterated sec-butyl radical (-•C₄H₄D₅): m/z 187
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. In the ¹H NMR spectrum of this compound, the signals corresponding to the sec-butyl group will be significantly reduced or absent, depending on the isotopic purity. The remaining signals for the ethyl groups and the other protons on the butyl group will be present. In the ¹³C NMR spectrum, the carbons bearing deuterium will exhibit triplet splitting due to C-D coupling and will have a lower intensity.
Applications in Research and Drug Development
As a deuterated analog, this compound is primarily used as an internal standard in quantitative analytical methods, such as LC-MS/MS.[6] Its chemical and physical similarity to the non-deuterated analyte allows it to co-elute and ionize similarly, while its mass difference allows for its distinct detection. This enables accurate quantification by correcting for variations in sample preparation and instrument response.[6]
Safety and Handling
Specific safety data for this compound is not available. However, it should be handled with the same precautions as its non-deuterated analog, Diethyl sec-butylethylmalonate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4]
Conclusion
This compound is a valuable isotopically labeled compound for analytical applications. While specific experimental data for its physical properties are scarce, a reasonable approximation can be made from its non-deuterated analog. The synthetic and analytical methodologies described in this guide provide a framework for its preparation and characterization, enabling its effective use in research and development.
References
Synthesis of Diethyl Butylethylmalonate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. The synthesis is achieved through a robust and well-established method known as the malonic ester synthesis. This process involves the sequential dialkylation of diethyl malonate, a versatile starting material in organic synthesis. The incorporation of a deuterium-labeled ethyl group is a key feature of this pathway, making the final product valuable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.
The synthesis proceeds in two main stages. First, diethyl malonate is mono-alkylated with a butyl group. Subsequently, a deuterated ethyl group is introduced in a second alkylation step using a deuterated ethylating agent. This step-wise approach allows for the precise construction of the target molecule.
Core Synthesis Pathway
The synthesis of this compound follows a sequential alkylation of diethyl malonate. The key steps are:
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.
-
First Alkylation (Butylation): The enolate is reacted with a butyl halide (e.g., n-butyl bromide) to introduce the butyl group, yielding diethyl butylmalonate.
-
Second Enolate Formation: The mono-alkylated malonic ester is treated again with a strong base to form a new enolate.
-
Second Alkylation (Deuterated Ethylation): The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5 (B31941), to introduce the pentadeuterated ethyl group.[1] This step results in the formation of the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and intermediates involved in the synthesis of this compound.
Table 1: Properties of Reactants and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| n-Butyl Bromide | C₄H₉Br | 137.02 | 101-104 | 1.274 |
| Bromoethane-d5 | C₂D₅Br | 114.00 | 37-39 | 1.503 |
Table 2: Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Butylmalonate | C₁₁H₂₀O₄ | 216.27 | 235-240 |
| This compound | C₁₃H₁₉D₅O₄ | 249.36 | Not available |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of analogous non-deuterated compounds.[2][3]
Stage 1: Synthesis of Diethyl Butylmalonate
Materials and Equipment:
-
Reagents: Diethyl malonate, sodium metal, absolute ethanol (B145695), n-butyl bromide, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[2]
-
Addition of Diethyl Malonate: Heat the sodium ethoxide solution to reflux on a steam bath. Add 250 g of diethyl malonate in a steady stream with stirring.[2]
-
First Alkylation: To the hot solution of the sodium salt of diethyl malonate, add 206 g of n-butyl bromide dropwise through the dropping funnel. After the addition is complete, continue to reflux the mixture for 2-3 hours until the reaction is complete (indicated by the solution becoming neutral to moist litmus (B1172312) paper).
-
Work-up and Purification: Distill off the ethanol. To the residue, add 500 mL of water and separate the upper layer of crude diethyl butylmalonate. Wash the crude product with water, then dry over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction boiling at 130-135 °C at 20 mmHg.
Stage 2: Synthesis of this compound
Materials and Equipment:
-
Reagents: Diethyl butylmalonate, sodium metal, absolute ethanol, bromoethane-d5, diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, distillation apparatus, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Ethoxide: In a clean and dry three-necked round-bottom flask, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 250 mL of absolute ethanol under a reflux condenser.
-
Addition of Diethyl Butylmalonate: To the sodium ethoxide solution, add 108 g of diethyl butylmalonate (from Stage 1) dropwise with stirring.
-
Second Alkylation: Following the addition of diethyl butylmalonate, add 57 g of bromoethane-d5 dropwise. After the addition is complete, reflux the mixture for 4-6 hours until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture and pour it into 500 mL of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator. Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of Deuterated Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of deuterated malonic esters, specifically focusing on diethyl malonate-d2 and dimethyl malonate-d2. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize these isotopically labeled compounds in their work.
Deuterated compounds, including malonic esters, are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium (B1214612) can profoundly influence a molecule's metabolic fate, often leading to a reduced rate of metabolism. This "kinetic isotope effect" can result in improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. Deuterated malonic esters serve as crucial building blocks in the synthesis of these more stable drug candidates.
Core Physical Properties
| Property | Diethyl Malonate | Diethyl Malonate-d2 | Dimethyl Malonate |
| CAS Number | 105-53-3[1] | 4303-49-5[2][3] | 108-59-8[4] |
| Molecular Formula | C₇H₁₂O₄[1] | C₇H₁₀D₂O₄[5] | C₅H₈O₄[4] |
| Molecular Weight | 160.17 g/mol [1] | 162.18 g/mol [2][3] | 132.11 g/mol |
| Boiling Point | 199 °C[1][2] | 199 °C[2][3][5] | 180-181 °C[4] |
| Melting Point | -50 °C[1] | -51 to -50 °C[2][3][5] | -62 °C[4][6] |
| Density | 1.05 g/cm³ (liquid)[1] | 1.068 g/mL at 25 °C[2][3] | 1.156 g/mL at 25 °C[4][6] |
| Refractive Index (n20/D) | ~1.414 | 1.4134[2][3][5] | 1.413[6] |
| Isotopic Purity (atom % D) | N/A | ≥ 98%[2][3] | N/A |
Experimental Protocols
The synthesis of deuterated malonic esters typically involves a base-catalyzed hydrogen-deuterium exchange reaction on the corresponding non-deuterated malonic ester. The following section details a general protocol for this transformation, along with methods for purification and characterization.
Synthesis of Deuterated Malonic Esters (General Protocol)
This protocol describes a general method for the deuteration of the α-carbon of a malonic ester.
Materials:
-
Malonic ester (e.g., diethyl malonate or dimethyl malonate)
-
Deuterium oxide (D₂O)
-
Anhydrous base (e.g., sodium carbonate, potassium carbonate, or sodium ethoxide/methoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, dioxane, or the corresponding deuterated alcohol)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The malonic ester is dissolved in the anhydrous solvent. The anhydrous base is then added portion-wise to the solution.
-
Deuterium Exchange: Deuterium oxide is added to the reaction mixture. The mixture is then heated to reflux and stirred for a period of 12 to 48 hours, depending on the desired level of deuteration. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signal.
-
Workup: After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., by bubbling dry CO₂ gas). The solid salts are removed by filtration.
-
Extraction: The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude deuterated malonic ester is purified by vacuum distillation to yield the final product.
Characterization of Isotopic Purity
The isotopic purity of the deuterated malonic ester is a critical parameter and can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. NMR Spectroscopy:
-
¹H NMR: The most straightforward method to assess deuteration is to compare the integration of the residual α-proton signal to a non-exchangeable proton signal within the molecule (e.g., the methyl or ethyl protons of the ester group). A high degree of deuteration will result in a significant reduction or complete disappearance of the α-proton signal.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. The chemical shift of the deuterium signal will be very similar to that of the corresponding proton signal.
-
¹³C NMR: The carbon at the α-position will exhibit a change in its splitting pattern upon deuteration. A CH₂ group appears as a triplet in a proton-coupled ¹³C NMR spectrum, while a CD₂ group will appear as a quintet due to coupling with the two deuterium nuclei (spin I = 1).
2. Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic distribution. The molecular ion peak of the deuterated compound will be shifted by approximately 2.014 Da for each deuterium atom incorporated compared to the non-deuterated compound. By analyzing the relative intensities of the isotopic peaks (M, M+1, M+2, etc.), the percentage of each isotopologue (d₀, d₁, d₂, etc.) can be quantified to determine the overall isotopic enrichment.
Experimental and Application Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis of deuterated malonic esters and their application in the synthesis of deuterated target molecules.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Diethyl malonate-d2 D 98atom 4303-49-5 [sigmaaldrich.com]
- 4. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Diethyl Butylethylmalonate-d5
This technical guide provides a comprehensive overview of Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and analytical data.
Molecular Structure and Properties
This compound is a stable isotope-labeled compound used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium (B1214612) labeling also makes it a valuable tracer in drug metabolism and pharmacokinetic studies.[1][2]
Molecular Structure:
The structure of this compound features a central malonic ester core substituted with both a butyl and an ethyl group. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. Based on common synthetic labeling patterns for such molecules, the deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) group of the ethyl substituent.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C13H19D5O4 | [1] |
| Molecular Weight | 249.36 g/mol | [1] |
| Unlabeled CAS Number | 596-76-9 | [1] |
| Labeled CAS Number | 145395-63-7 | [1] |
| Appearance | Colorless Liquid (Predicted) | |
| SMILES | O=C(C(C([2H])(C([2H])([2H])[2H])[2H])(C(OCC)=O)CCCC)OCC | [1] |
Synthesis
The synthesis of this compound can be achieved through a stepwise alkylation of diethyl malonate. A common route involves the use of a deuterated alkyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the general synthesis of substituted diethyl malonates.
Materials:
-
Diethyl butylmalonate
-
Sodium ethoxide
-
Ethyl-d5 iodide (or bromide)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous ethanol is prepared. To this, an equimolar amount of diethyl butylmalonate is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: An equimolar amount of ethyl-d5 iodide is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Analytical Data (Predicted)
Due to the limited availability of experimental spectra for this compound in public databases, the following data is predicted based on the principles of NMR and mass spectrometry, and by comparison with its non-deuterated analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The presence of deuterium atoms will lead to the absence of corresponding signals in the 1H NMR spectrum and the appearance of characteristic triplet splittings for adjacent carbons in the 13C NMR spectrum (due to C-D coupling).
Predicted 1H NMR Data (in CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 4H | -O-CH2-CH3 |
| ~1.90 | Triplet | 2H | -CH2-CH2CH2CH3 |
| ~1.30 | Multiplet | 4H | -CH2-CH2CH2CH3 |
| ~1.25 | Triplet | 6H | -O-CH2-CH3 |
| ~0.90 | Triplet | 3H | -CH2CH2CH2CH3 |
Predicted 13C NMR Data (in CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O |
| ~61 | -O-CH2-CH3 |
| ~58 | Quaternary C |
| ~30 | -CH2-CH2CH2CH3 |
| ~28 | -CD2-CD3 (broad triplet) |
| ~23 | -CH2-CH2CH2CH3 |
| ~14 | -O-CH2-CH3 |
| ~13 | -CH2CH2CH2CH3 |
| ~11 | -CD2-CD3 (broad triplet) |
Mass Spectrometry (MS):
The mass spectrum is predicted to show a molecular ion peak at m/z 249. The fragmentation pattern is expected to be similar to that of other diethyl malonates, involving the loss of alkoxy and alkyl groups.
Predicted Electron Ionization Mass Spectrometry Fragmentation:
| m/z (Predicted) | Fragment Ion |
| 249 | [M]+ (Molecular Ion) |
| 204 | [M - OC2H5]+ |
| 192 | [M - C4H9]+ |
| 176 | [M - COOC2H5]+ |
| 164 | [M - C2D5 - CO]+ |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantification of the corresponding non-labeled compound in various biological matrices.[1] Its use is crucial in:
-
Pharmacokinetic Studies: To accurately measure the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
-
Metabolic Profiling: As a tracer to identify and quantify metabolites.[2]
-
Bioanalytical Method Validation: To ensure the accuracy and precision of analytical methods.
The incorporation of stable isotopes like deuterium is a well-established technique in drug development to obtain reliable quantitative data, which is essential for regulatory submissions.[2]
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its well-defined properties and predictable behavior in analytical systems make it an ideal internal standard and tracer. This guide provides a foundational understanding of its structure, synthesis, and analytical characteristics to support its effective use in a laboratory setting.
References
Technical Guide: Diethyl Butylethylmalonate-d5 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl Butylethylmalonate-d5 is a stable isotope-labeled derivative of Diethyl Butylethylmalonate, a dialkylated malonic ester. The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[1][2] This technical guide provides comprehensive information on the properties, synthesis, and application of this compound as an internal standard in bioanalysis.
Physicochemical Properties
A summary of the key quantitative data for this compound and its unlabeled counterpart is presented in Table 1.
| Property | This compound | Diethyl Butylethylmalonate |
| CAS Number | 145395-63-7[1] | 596-76-9[1] |
| Molecular Formula | C₁₃H₁₉D₅O₄[1] | C₁₃H₂₄O₄ |
| Molecular Weight | 249.36 g/mol [1] | 244.33 g/mol |
| Isotopic Purity | Typically ≥98% | Not Applicable |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
Synthesis
The synthesis of this compound can be adapted from the well-established malonic ester synthesis protocols for its non-deuterated analog. The process involves a sequential dialkylation of diethyl malonate. First, the acidic α-carbon of diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This is followed by two successive alkylation reactions. The key modification for the synthesis of the deuterated compound is the use of ethyl-d5 bromide in the second alkylation step.
A generalized synthetic pathway is as follows:
-
Enolate Formation: Diethyl malonate is treated with sodium ethoxide in a suitable solvent like ethanol (B145695) to generate the diethyl malonate enolate.
-
First Alkylation (Butylation): The enolate is reacted with a butyl halide (e.g., butyl bromide) to introduce the butyl group.
-
Second Alkylation (Deuterated Ethylation): The resulting diethyl butylmalonate is again treated with a base to form the corresponding enolate, which is then alkylated with ethyl-d5 bromide to introduce the deuterated ethyl group.
-
Purification: The final product, this compound, is purified using techniques such as vacuum distillation.
Experimental Protocol: Use as an Internal Standard in LC-MS
This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of an analyte (unlabeled Diethyl Butylethylmalonate) in a biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Diethyl Butylethylmalonate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that provides a stable and reproducible signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (plasma, urine, etc.), calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (or another suitable protein precipitation agent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.
3. LC-MS/MS Conditions:
The following are typical starting parameters that should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Transitions | To be determined by direct infusion of the analyte and internal standard. For Diethyl Butylethylmalonate, a potential precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions would result from fragmentation of the ester groups. |
4. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling and Metabolic Pathways
While specific signaling pathways involving Diethyl Butylethylmalonate are not extensively documented, its metabolism is expected to follow the general pathway for carboxylic acid esters. The primary metabolic route is likely hydrolysis by esterases, primarily in the liver and blood, to yield malonic acid, butanol, and ethanol. Malonic acid can then enter central metabolic pathways.
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Postulated metabolic pathway of Diethyl Butylethylmalonate.
References
Diethyl Butylethylmalonate-d5 supplier and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate. This document covers its suppliers, purity levels, a representative synthesis protocol, and its primary applications in a research and drug development context.
Suppliers and Purity
This compound is available from several specialized chemical suppliers. The purity of isotopically labeled compounds is a critical parameter, often denoted by the atom percentage of the isotope (in this case, Deuterium). Below is a summary of known suppliers and their stated purity levels.
| Supplier | Purity | Catalog Number / Other Identifiers |
| MedChemExpress | Not explicitly stated, sold as a stable isotope | HY-W710264 |
| Fisher Scientific | Not explicitly stated | 30379264 (10mg), 30388463 (100mg) |
| BOC Sciences | 98%; 99% atom D | 1189865-34-6 (for a related d9 analog) |
| US Biological Life Sciences | Highly Purified | Not specified |
| Toronto Research Chemicals | Not explicitly stated | TRC-D443877-100MG |
Applications in Research and Development
This compound, as a deuterated compound, primarily serves as an internal standard in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart in a mass spectrometer.
Due to this property, it is an invaluable tool in pharmacokinetic and metabolic studies.[1][2] Researchers can use it to accurately quantify the concentration of the unlabeled drug or metabolite in biological samples. The use of stable isotopes like deuterium has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2]
Synthesis of Diethyl Butylethylmalonate: A Representative Experimental Protocol
3.1. Materials and Reagents
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
sec-Butyl bromide
-
Ethyl bromide (or a deuterated equivalent for d5 synthesis)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
3.3. Experimental Procedure
Step 1: Preparation of Sodium Ethoxide
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 700 mL of absolute ethanol.
-
Carefully add 35 g of sodium metal in small pieces.
-
Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[3]
Step 2: First Alkylation (Introduction of the sec-Butyl Group)
-
Heat the sodium ethoxide solution to reflux on a steam bath.
-
Add 250 g of diethyl malonate in a steady stream with stirring.[3]
-
To the refluxing mixture, add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux.[3]
Step 3: Second Alkylation (Introduction of the Ethyl Group)
-
After the addition of sec-butyl bromide is complete, prepare a fresh solution of sodium ethoxide using 35 g of sodium and 700 mL of absolute ethanol in a separate flask.
-
Cool the mono-alkylated product from Step 2 and add it to the freshly prepared sodium ethoxide solution.
-
Add 165 g of ethyl bromide (or ethyl-d5 bromide for the synthesis of the deuterated compound) slowly while cooling the flask in an ice bath.
-
Allow the mixture to stand at room temperature for 1-2 hours, then reflux for 8 hours.
Step 4: Work-up and Purification
-
Distill off the excess ethanol.
-
To the residue, add 1 liter of water.
-
Separate the upper layer, which is the crude diethyl butylethylmalonate.
-
Wash the crude product with water, then dry over anhydrous magnesium sulfate.
-
Purify the final product by vacuum distillation.
Visualizing the Synthesis
4.1. Synthetic Pathway
The following diagram illustrates the two-step alkylation process for the synthesis of Diethyl sec-butylethylmalonate.
Caption: Synthetic pathway for Diethyl sec-butylethylmalonate.
4.2. Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of Diethyl Butylethylmalonate.
This guide provides foundational information for researchers and professionals working with this compound. For specific applications and handling, it is always recommended to consult the supplier's technical data sheets and safety information.
References
An In-depth Technical Guide to the Solubility of Diethyl Butylethylmalonate-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diethyl Butylethylmalonate-d5. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide also includes information on the solubility of structurally similar, non-deuterated malonic esters. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the solubility of this compound in their specific organic solvents of interest.
Introduction to this compound
This compound is the deuterated form of Diethyl Butylethylmalonate. The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development, primarily for use as tracers in pharmacokinetic and metabolic studies[1]. Deuteration can potentially influence the metabolic profiles of drug candidates[1]. As a substituted diethyl malonate, this compound is a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules for the pharmaceutical and fine chemical industries[2]. The solubility of such compounds is a critical parameter for their handling, application in synthesis, and for predicting their behavior in various chemical and biological systems.
Solubility Profile
Table 1: Qualitative Solubility of Structurally Similar Malonic Esters in Organic Solvents
| Compound | Solvent | Solubility |
| Diethyl sec-butylethylmalonate | Chloroform | Soluble |
| Methanol | Sparingly Soluble | |
| Water | Limited solubility is expected | |
| Diethyl 2-ethylpropanedioate | Ethanol | Generally Soluble[3] |
| Acetone | Generally Soluble[3] | |
| Chloroform | Generally Soluble[3] | |
| Water | Limited Solubility[3] |
The solubility of malonic esters is largely influenced by their ester structure and the surrounding environmental conditions, leading to moderate solubility in organic media and limited dissolution in water[3]. As with many organic compounds, the solubility of this compound is expected to increase with a rise in temperature[3].
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a widely used and accurate technique for determining the solubility of a solid in a liquid solvent[4]. The following protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Mass Determination and Solubility Calculation:
-
Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the solid residue.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a strong qualitative understanding can be inferred from structurally similar malonic esters. For precise quantitative measurements, the provided gravimetric method offers a reliable and accurate experimental protocol. This guide serves as a foundational resource for researchers and professionals in drug development, enabling a more informed approach to the handling and application of this compound in their work.
References
Isotopic Enrichment of Diethyl Butylethylmalonate-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of Diethyl Butylethylmalonate-d5. It is intended for an audience of researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document outlines the synthesis, purification, and analytical characterization of this compound, a crucial internal standard for quantitative bioanalysis.
Introduction
This compound is a deuterated analog of diethyl butylethylmalonate. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically similar to its non-labeled counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based quantification in complex biological matrices.[1][2] The use of stable isotope-labeled internal standards is considered the gold standard in pharmacokinetic and drug metabolism studies, as they co-elute with the analyte and compensate for variability in sample preparation and instrument response.[1][3][4]
Synthesis and Isotopic Enrichment
The synthesis of this compound involves the alkylation of diethyl malonate. A common strategy is to first introduce the butyl group and subsequently the deuterated ethyl group (ethyl-d5 bromide) to the active methylene (B1212753) group of diethyl malonate.[5][6]
Proposed Synthetic Pathway
A plausible synthetic route for this compound is the malonic ester synthesis. This involves the sequential alkylation of diethyl malonate.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. library2.smu.ca [library2.smu.ca]
Methodological & Application
Application Note: High-Throughput Quantification of a Model Analyte in Plasma Using Diethyl Butylethylmalonate-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diethyl Butylethylmalonate in plasma. The method utilizes a stable isotope-labeled internal standard, Diethyl Butylethylmalonate-d5, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] A simple protein precipitation protocol is employed for sample preparation, allowing for rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.
Introduction
In quantitative bioanalysis by LC-MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-eluting nature allows the SIL-IS to effectively compensate for variations such as matrix-induced ion suppression or enhancement, extraction efficiency, and injection volume.[2][4]
This compound is the deuterium-labeled form of Diethyl Butylethylmalonate, making it an ideal internal standard for the quantification of its unlabeled counterpart.[5] This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Diethyl Butylethylmalonate in a plasma matrix.
Experimental Protocols
Materials and Reagents
-
Analyte: Diethyl Butylethylmalonate
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Human plasma (or other relevant biological matrix)
-
Equipment:
-
Liquid Chromatograph (e.g., Shimadzu LC-20 Prominence, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 3200 QTRAP, Waters Xevo TQ-S)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
-
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capabilities.
-
Spiking of Internal Standard: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex: Briefly vortex the sample to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex: Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0.0-1.0 min: 20% B; 1.0-5.0 min: 20% to 95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 20% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diethyl Butylethylmalonate | 245.2 | 171.1 | 15 |
| This compound | 250.2 | 176.1 | 15 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting was used.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,000 | 149,000 | 1.0134 |
| 500 | 762,000 | 151,800 | 5.0198 |
| 1000 | 1,530,000 | 150,200 | 10.1864 |
Regression Equation: y = 0.0102x + 0.0005 Correlation Coefficient (r²): 0.9998
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.2 | 102.5 | 5.1 | 101.8 |
| MQC | 80 | 3.5 | 98.9 | 4.3 | 99.5 |
| HQC | 800 | 2.8 | 101.2 | 3.7 | 100.7 |
Visualizations
Caption: Experimental workflow for the quantification of Diethyl Butylethylmalonate.
Conclusion
This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of Diethyl Butylethylmalonate in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various applications in research and drug development that require robust bioanalytical data. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note: Quantitative Analysis of Diethyl Butylethylmalonate-d5 using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Diethyl Butylethylmalonate-d5. This compound, a deuterated isotopologue of Diethyl Butylethylmalonate, is commonly utilized as an internal standard in the quantification of related malonic acid esters in various matrices. The methodology presented herein provides the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and precise results for researchers, scientists, and professionals in drug development.
Introduction
Diethyl malonate and its derivatives are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals.[1] Accurate quantification of these molecules is essential for quality control, process optimization, and metabolic studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and quantification of volatile and semi-volatile compounds like malonic esters.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. The following is a general procedure for liquid samples, such as reaction mixtures.
a. Reagents and Materials:
-
This compound standard
-
Volatile organic solvent (e.g., ethyl acetate, dichloromethane)[1]
-
Volumetric flasks
-
Micropipettes
b. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.[2]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c. Sample Preparation:
-
Accurately dilute a known volume or weight of the sample in a suitable volatile organic solvent.[1] The dilution factor should be selected to ensure the analyte concentration falls within the linear range of the calibration curve.[1]
-
If this compound is being used as an internal standard, spike a known concentration into all standards and samples.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments.
a. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer with an electron ionization (EI) source.[2]
b. Chromatographic Conditions:
| Parameter | Value | Reference |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [3] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | [3] |
| Inlet Temperature | 250 °C | [3] |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | [4] |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. | [1][3] |
c. Mass Spectrometer Conditions:
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |
| Source Temperature | 230 °C | [3] |
| Quadrupole Temp. | 150 °C | [3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1] |
| Solvent Delay | 3 minutes |
Data Acquisition and Analysis
a. Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions. The exact m/z values for this compound should be determined by analyzing a standard, but can be predicted based on the fragmentation of similar compounds.[3] Given that the addition of 5 deuterium (B1214612) atoms increases the molecular weight by 5 amu compared to the non-deuterated analog, the predicted ions are shifted accordingly.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 204 (Predicted) | 220, 176 (Predicted) |
b. Calibration and Quantification:
-
Inject the calibration standards into the GC-MS system.
-
For each standard, determine the peak area of the quantifier ion for this compound.
-
If an internal standard is used for the quantification of another analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]
-
Perform a linear regression to generate a calibration curve. A correlation coefficient (R²) greater than 0.995 is generally considered acceptable.[1]
-
Analyze the prepared samples and use the calibration curve to determine the concentration of the analyte.
Data Presentation
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with split/splitless injector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS System | Mass spectrometer with EI source |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Predicted Mass Fragments for this compound
| Fragmentation | Predicted m/z |
| [M - OC₂H₅]⁺ | 204 |
| [M - C₂H₅]⁺ | 220 |
| [M - COOC₂H₅]⁺ | 176 |
Experimental Workflow Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for Spiking Biological Samples with Diethyl Butylethylmalonate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. Diethyl Butylethylmalonate-d5 (DEBM-d5), the deuterated form of Diethyl Butylethylmalonate, serves as an ideal internal standard for mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling reliable correction for variations in sample extraction, matrix effects, and instrument response.[1][2]
This document provides detailed application notes and standardized protocols for the effective use of this compound as an internal standard for spiking biological samples. The methodologies outlined below are designed to be adaptable to various research and development settings, ensuring robust and reproducible results.
Data Presentation
For effective comparison and analysis, all quantitative data should be summarized in clear and structured tables. Below are templates for presenting critical experimental parameters.
Table 1: Stock and Working Solution Concentrations
| Solution | Compound | Solvent | Concentration (µg/mL) | Storage Conditions |
| Stock Solution | This compound | Methanol (B129727) | 1000 | -20°C |
| Working Solution 1 | This compound | Methanol:Water (1:1) | 100 | 4°C |
| Working Solution 2 | This compound | Methanol:Water (1:1) | 10 | 4°C |
| Spiking Solution | This compound | Methanol:Water (1:1) | 1 | 4°C |
Table 2: Sample Preparation Recovery and Matrix Effect
| Biological Matrix | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Human Plasma | 10 | 50 | Protein Precipitation | 95 ± 5 | 98 ± 3 |
| Human Plasma | 500 | 50 | Protein Precipitation | 97 ± 4 | 99 ± 2 |
| Rat Urine | 10 | 50 | Liquid-Liquid Extraction | 92 ± 6 | 95 ± 4 |
| Rat Urine | 500 | 50 | Liquid-Liquid Extraction | 94 ± 5 | 96 ± 3 |
Table 3: LC-MS/MS Parameters for DEBM and DEBM-d5
| Parameter | Diethyl Butylethylmalonate (Analyte) | This compound (IS) |
| Precursor Ion (m/z) | [Enter Value] | [Enter Value + 5] |
| Product Ion 1 (m/z) | [Enter Value] | [Enter Value] |
| Product Ion 2 (m/z) | [Enter Value] | [Enter Value] |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | [Enter Value] | [Enter Value] |
| Cone Voltage (V) | [Enter Value] | [Enter Value] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of solutions and the spiking of biological samples with this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of this compound solutions for use as an internal standard.
Materials:
-
This compound (powder)
-
HPLC-grade Methanol
-
Deionized Water
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in a 10 mL volumetric flask with HPLC-grade Methanol.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with a 1:1 mixture of methanol and deionized water.
-
For a 100 µg/mL working solution, add 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with the methanol:water mixture.
-
Repeat the dilution to create lower concentration working solutions as needed (e.g., 10 µg/mL, 1 µg/mL).
-
Store working solutions at 4°C for short-term use (up to one week).
-
Protocol 2: Spiking Biological Samples (Protein Precipitation Method)
This protocol is suitable for high-protein matrices such as plasma or serum.[3][4][5][6][7]
Materials:
-
Biological samples (e.g., plasma, serum)
-
This compound working solution (spiking solution)
-
Ice-cold Acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound spiking solution to each sample. The final concentration of the internal standard should be in the mid-range of the analyte's calibration curve.[1][8]
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).[4][7]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: Spiking Biological Samples (Liquid-Liquid Extraction Method)
This protocol is effective for samples where the analyte of interest is more soluble in an organic solvent and for removing different types of interferences compared to protein precipitation.[9][10][11]
Materials:
-
Biological samples (e.g., urine, plasma)
-
This compound working solution (spiking solution)
-
Extraction Solvent (e.g., Ethyl Acetate, Methyl tert-Butyl Ether)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound spiking solution to each sample.
-
Vortexing: Briefly vortex the sample.
-
Liquid-Liquid Extraction:
-
Add 800 µL of the extraction solvent (e.g., ethyl acetate) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the samples at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent (e.g., 50:50 methanol:water).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Experimental Workflow for Spiking and Sample Preparation
Caption: Workflow for spiking biological samples with DEBM-d5 and subsequent sample preparation.
Logical Relationship of Internal Standard in Quantitative Bioanalysis
Caption: Role of DEBM-d5 as an internal standard for accurate quantification.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. opentrons.com [opentrons.com]
- 11. arborassays.com [arborassays.com]
Application Note: Quantification of Geminivir-M1 in Human Plasma by LC-MS/MS using Diethyl Butylethylmalonate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of drug metabolites in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability arising from sample preparation, matrix effects, and instrument response.[2] This application note describes a robust and validated LC-MS/MS method for the quantification of Geminivir-M1, the primary active metabolite of the novel therapeutic agent Geminivir, in human plasma. The method employs Diethyl Butylethylmalonate-d5 as a surrogate internal standard and utilizes a simple protein precipitation method for sample preparation.[3][4]
Experimental Protocols
1. Materials and Reagents
-
Analytes: Geminivir-M1 (hypothetical), this compound (Internal Standard, IS).
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Biological Matrix: Human plasma (K2EDTA).
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Geminivir-M1 and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Geminivir-M1 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. This results in a 3:1 ratio of precipitation solvent to plasma.[5]
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Geminivir-M1: Precursor ion > Product ion (e.g., m/z 350.2 > 180.1)
-
This compound (IS): Precursor ion > Product ion (e.g., m/z 222.2 > 152.2)
-
-
Key MS Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, collision energy).
-
Data Presentation
The method was validated according to FDA guidelines on bioanalytical method validation.[6][7]
Table 1: Calibration Curve for Geminivir-M1
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.025 | 102.5 | 8.2 |
| 2.5 | 0.063 | 98.8 | 6.5 |
| 10.0 | 0.251 | 101.2 | 4.1 |
| 50.0 | 1.258 | 99.5 | 2.8 |
| 200.0 | 5.032 | 100.8 | 1.9 |
| 800.0 | 20.125 | 99.1 | 2.3 |
| 1000.0 (ULOQ) | 25.150 | 98.5 | 3.1 |
| Linearity (r²) | 0.9985 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LQC | 3.0 | 103.1 | 5.8 |
| MQC | 150.0 | 98.9 | 3.5 |
| HQC | 750.0 | 101.2 | 2.1 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Matrix Effect and Recovery
| QC Level | Analyte | Internal Standard |
| Recovery (%) | Matrix Effect (%) | |
| LQC | 85.2 | 95.8 |
| HQC | 87.5 | 94.1 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Geminivir-M1 in human plasma.
Caption: Role of the internal standard in ensuring reliable quantification.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Geminivir-M1 in human plasma using this compound as an internal standard. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, meeting the criteria for bioanalytical method validation. This method is well-suited for supporting pharmacokinetic studies in drug development programs.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. agilent.com [agilent.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Selected Reaction Monitoring (SRM) Analysis of Diethyl Butylethylmalonate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the quantitative analysis of Diethyl Butylethylmalonate-d5 using Selected Reaction Monitoring (SRM) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard (SIL-IS), crucial for the accurate quantification of its non-labeled counterpart, Diethyl Butylethylmalonate, in various matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[1][2][3][4]
The SRM technique, also known as Multiple Reaction Monitoring (MRM), offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, making it ideal for targeted quantitative analysis in complex mixtures.[5] This protocol outlines the predicted SRM transitions, optimized LC-MS/MS (B15284909) parameters, and a comprehensive workflow for the analysis of this compound.
Predicted Mass Spectrometry and SRM Parameters
Due to the lack of specific experimental data for this compound in the public domain, the following parameters are predicted based on the known fragmentation patterns of diethyl malonate derivatives.[6][7][8] The molecular weight of Diethyl Butylethylmalonate is 244.33 g/mol . For the d5 variant, assuming the deuterium (B1214612) labels are on the butyl group, the molecular weight is approximately 249.36 g/mol .
Predicted SRM Transitions
The primary ionization in electrospray ionization (ESI) is expected to be the formation of a protonated molecule [M+H]⁺. Fragmentation in the collision cell will likely involve the neutral loss of ethanol (B145695) (46 Da) and ethene (28 Da) from the ester groups, and cleavage of the alkyl chains.
Table 1: Predicted SRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Predicted Collision Energy (eV) | Role |
| This compound | 250.4 | 204.4 | 15 | Quantifier |
| This compound | 250.4 | 176.4 | 20 | Qualifier |
| This compound | 250.4 | 129.3 | 25 | Qualifier |
Note: These values are predicted and should be optimized experimentally.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol involving protein precipitation is described below. This should be optimized based on the specific matrix (e.g., plasma, urine, tissue homogenate).
-
Spiking: Spike 100 µL of the sample matrix with an appropriate concentration of this compound solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Method
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Dwell Time | 100 ms per transition |
Workflow and Diagrams
Experimental Workflow
The overall workflow for the quantitative analysis of an analyte using this compound as an internal standard is depicted below.
Caption: General workflow for SRM-based quantification.
SRM Principle
The principle of Selected Reaction Monitoring involves the specific selection of a precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the selection of a specific product ion in the third quadrupole (Q3).
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Diethyl sec-butylethylmalonate in Human Plasma using Diethyl Butylethylmalonate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction and concentration of Diethyl sec-butylethylmalonate from human plasma. Due to the complexity of biological matrices, a thorough sample cleanup is essential to ensure accurate and reproducible results in downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The method employs Diethyl Butylethylmalonate-d5 as a stable, isotopically labeled internal standard (IS) to compensate for analyte loss during sample preparation and analysis. The described bind-elute SPE strategy is optimized for high recovery and minimal matrix effects, making it suitable for regulated bioanalysis.[2]
Experimental Protocols
Materials and Reagents
-
Target Analyte: Diethyl sec-butylethylmalonate
-
Internal Standard (IS): this compound
-
SPE Sorbent: Reversed-Phase Polymer-Based Cartridges (e.g., Supel-Select HLB, 30 mg/1 mL)[3]
-
Reagents: HPLC-grade Methanol (B129727), Acetonitrile, Water, Formic Acid, Human Plasma (K2-EDTA)
-
Equipment: SPE Vacuum Manifold, Centrifuge, Vortex Mixer, Nitrogen Evaporation System
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in a 50:50 mixture of methanol and water.
Sample Pre-treatment
-
Thaw human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step adjusts the sample pH to optimize analyte retention on the reversed-phase sorbent.[2]
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet any particulates.[1]
Solid-Phase Extraction (SPE) Procedure
The SPE procedure consists of four main steps: conditioning, equilibration, loading, washing, and elution (a methodology often abbreviated as CLWE).[4]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.[2]
-
Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.[5]
-
Loading: Load the entire pre-treated plasma sample (approx. 420 µL) onto the SPE cartridge. Apply a gentle vacuum to ensure a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water through the cartridge to remove less polar interferences while ensuring the analyte of interest remains bound to the sorbent.[2]
-
-
Elution:
-
Dry the sorbent bed by applying full vacuum for 2 minutes to remove residual wash solvent.
-
Elute the target analyte and internal standard by passing 1 mL of methanol through the cartridge into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes representative quantitative data for the SPE method performance. This data is illustrative and demonstrates the expected performance of a validated method.
| Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (200 ng/mL) |
| Mean Recovery (%) | 94.5% | 96.2% | 95.1% |
| Recovery Precision (%RSD, n=5) | 3.8% | 2.5% | 3.1% |
| Matrix Effect (%) | 98.7% | 101.5% | 99.8% |
| Process Efficiency (%) | 93.3% | 97.6% | 94.9% |
-
Recovery (%): The efficiency of the extraction process, comparing analyte response from an extracted sample to an extracted blank sample spiked post-extraction.[6]
-
Matrix Effect (%): An assessment of the ion suppression or enhancement caused by co-eluting matrix components.
-
Process Efficiency (%): The overall efficiency of the method, combining the effects of recovery and matrix effect.
Mandatory Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to final analysis.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Primary and Secondary Amines in Pharmaceutical Matrices using Derivatization with Diethyl Butylethylmalonate and Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines in complex pharmaceutical matrices. The method utilizes a novel derivatization strategy employing Diethyl Butylethylmalonate (DEBM) to enhance the chromatographic retention and mass spectrometric response of the target analytes. For accurate and precise quantification, Diethyl Butylethylmalonate-d5 (DEBM-d5) is used as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This method provides excellent linearity, accuracy, and precision, making it suitable for regulated bioanalytical studies and quality control applications.
Introduction
Primary and secondary amines are functional groups present in a wide range of pharmaceuticals, drug metabolites, and endogenous molecules. Their polar nature can lead to poor retention in reversed-phase liquid chromatography and ion suppression in mass spectrometry, making their accurate quantification challenging. Derivatization is a common strategy to overcome these issues by converting the analytes into less polar and more readily ionizable derivatives.
This application note describes a derivatization protocol using Diethyl Butylethylmalonate (DEBM) to acylate primary and secondary amines, thereby improving their analytical performance. The use of a stable isotope-labeled internal standard, this compound (DEBM-d5), which co-elutes with the derivatized analyte, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high-quality quantitative data.
Reaction Scheme
The derivatization reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of Diethyl Butylethylmalonate, leading to the formation of a stable amide bond. The reaction is facilitated by a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP).
Caption: Proposed derivatization reaction of a primary/secondary amine with Diethyl Butylethylmalonate.
Experimental Protocols
Materials and Reagents
-
Diethyl Butylethylmalonate (DEBM), >98% purity
-
This compound (DEBM-d5), isotopic purity >99%
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Dimethylformamide (DMF), anhydrous
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Analyte standards and control matrices (e.g., human plasma)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with a UHPLC front-end)
Preparation of Reagents
-
Derivatizing Solution (DEBM): Prepare a 10 mg/mL solution of DEBM in anhydrous DMF.
-
Internal Standard Working Solution (DEBM-d5): Prepare a 1 µg/mL solution of DEBM-d5 in anhydrous DMF.
-
Activating Solution: Prepare a solution containing 20 mg/mL DCC and 5 mg/mL DMAP in anhydrous acetonitrile.
Sample Preparation and Derivatization Protocol
-
Sample Spiking: To 100 µL of the sample (e.g., plasma, urine, or a solution of the analyte in a suitable solvent), add 10 µL of the Internal Standard Working Solution (DEBM-d5).
-
Protein Precipitation (for biological samples): Add 300 µL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of the Derivatizing Solution (DEBM).
-
Derivatization Reaction: Add 50 µL of the Activating Solution to the reconstituted sample. Vortex briefly and incubate at 60°C for 30 minutes.
-
Quenching and Dilution: After incubation, add 100 µL of 0.1% formic acid in water:acetonitrile (90:10, v/v) to quench the reaction. Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an LC vial for LC-MS/MS analysis.
Caption: Experimental workflow for the derivatization of amines with Diethyl Butylethylmalonate.
LC-MS/MS Method
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for each specific analyte-DEBM derivative and the DEBM-d5 internal standard derivative.
Quantitative Data
The following tables present representative data for the quantification of a model primary amine, "Analyte A," in human plasma.
Table 1: Calibration Curve for Analyte A
| Concentration (ng/mL) | Analyte A Peak Area | DEBM-d5 IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,250 | 50,500 | 0.0248 |
| 5.0 | 6,300 | 51,000 | 0.1235 |
| 10.0 | 12,800 | 50,800 | 0.2520 |
| 50.0 | 64,500 | 51,200 | 1.2598 |
| 100.0 | 129,000 | 50,900 | 2.5344 |
| 500.0 | 650,000 | 51,500 | 12.6214 |
| 1000.0 | 1,310,000 | 51,100 | 25.6360 |
| Linearity (r²) | 0.9995 |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75.0 | 76.8 | 102.4 | 3.2 |
| High QC | 750.0 | 742.5 | 99.0 | 2.8 |
Discussion
The presented method demonstrates the successful derivatization of a model primary amine using Diethyl Butylethylmalonate, enabling its sensitive and reliable quantification by LC-MS/MS. The use of a deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for regulated studies. The derivatization protocol is straightforward and can be readily implemented in a high-throughput laboratory setting. The method is expected to be applicable to a wide range of primary and secondary amine-containing analytes.
Conclusion
The derivatization of primary and secondary amines with Diethyl Butylethylmalonate, coupled with isotope dilution mass spectrometry using this compound as an internal standard, provides a powerful analytical tool for pharmaceutical and clinical research. This approach effectively addresses the challenges associated with the analysis of polar amines, delivering high-quality quantitative results.
Application Notes and Protocols for Forensic Toxicology Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forensic toxicology is a critical discipline that involves the analysis of biological samples to identify and quantify drugs, alcohol, and other toxic substances. The findings from these analyses are vital in various legal and medical contexts, including post-mortem investigations, driving under the influence (DUI/DWI) cases, drug-facilitated crimes, and workplace drug testing. The accurate and reliable detection of these substances requires robust and validated analytical methods.
These application notes provide detailed protocols for the extraction and analysis of common drugs of abuse from various biological matrices. The methodologies described leverage modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are considered the gold standard in forensic toxicology for their high sensitivity and specificity.[1]
The following sections detail the analysis of four major classes of drugs: Opioids, Benzodiazepines, Cocaine and its metabolites, and Amphetamine-Type Stimulants. Each section includes an overview of the application, a detailed experimental protocol, and a summary of quantitative performance data. Additionally, experimental workflows and relevant signaling pathways are visualized to provide a comprehensive understanding of the analytical process and the pharmacological context.
Opioids: Analysis in Whole Blood
Application Note
Opioids, a class of potent narcotic analgesics, are frequently encountered in forensic toxicology casework due to their high potential for abuse and overdose. The accurate quantification of opioids in whole blood is crucial for determining the extent of exposure and potential contribution to impairment or death.[2] Solid-phase extraction (SPE) is a widely used technique for isolating opioids from complex biological matrices like whole blood, offering clean extracts and good recoveries.[3][4][5] Subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for the detection of parent opioids and their metabolites at therapeutic, toxic, and fatal concentrations.[2]
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Opioids in Whole Blood
This protocol describes the extraction and quantification of five common opioids (morphine, codeine, oxycodone, hydrocodone, and fentanyl) from whole blood using SPE followed by LC-MS/MS analysis.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Whole blood samples
-
Internal standard (IS) solution (e.g., deuterated analogs of the target opioids)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Deionized water
-
Elution solvent: Methylene chloride/Isopropanol/Ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v)
-
SPE columns (e.g., mixed-mode cation exchange)
-
-
Procedure:
-
To 1 mL of whole blood, add the internal standard solution.
-
Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.[5]
-
Condition the SPE column:
-
Add 3 mL of methanol and aspirate.
-
Add 3 mL of deionized water and aspirate.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and aspirate. Do not allow the column to go dry.[5]
-
-
Load the diluted blood sample onto the conditioned SPE column.
-
Wash the column:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
-
Dry the column completely under vacuum for 5-10 minutes.
-
Elute the analytes:
-
Add 3 mL of the elution solvent.
-
Collect the eluate.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of opioids in whole blood by SPE-LC-MS/MS.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Morphine | 1 - 500 | 1 |
| Codeine | 1 - 500 | 1 |
| Oxycodone | 1 - 500 | 1 |
| Hydrocodone | 1 - 500 | 1 |
| Fentanyl | 0.1 - 50 | 0.1 |
| Data adapted from a study on automated dried blood spot analysis coupled to online SPE-LC-MS/MS, which demonstrates similar performance characteristics to traditional SPE from whole blood.[2] |
Diagrams
Benzodiazepines: Analysis in Urine
Application Note
Benzodiazepines are a class of sedative and anxiolytic drugs that are commonly prescribed but also frequently abused. Their detection in urine is a primary method for monitoring compliance, identifying abuse, and in the context of drug-facilitated sexual assault investigations. Due to extensive metabolism, benzodiazepines are often present in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase is typically required to cleave the conjugate and allow for the detection of the parent drug or its primary metabolite.[6][7] A simplified solid-phase extraction (SPE) protocol followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides a rapid, sensitive, and accurate method for the comprehensive analysis of a wide panel of benzodiazepines and their metabolites in urine.[6][7][8]
Experimental Protocol: SPE and UHPLC-MS/MS Analysis of Benzodiazepines in Urine
This protocol details a method for the extraction and quantification of a comprehensive panel of benzodiazepines from urine.
1. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
Materials:
-
Urine samples
-
Internal standard solution (e.g., deuterated analogs)
-
β-glucuronidase enzyme solution in ammonium acetate (B1210297) buffer (pH 5.0)
-
4% Phosphoric acid (H₃PO₄)
-
Wash solutions: 0.02 N HCl, 20% Methanol
-
Elution solvent: 50:50 Acetonitrile:Methanol with 5% strong ammonia (B1221849) solution
-
Sample diluent: 2% Acetonitrile:1% formic acid in water
-
SPE plates (e.g., mixed-mode cation exchange µElution plates)
-
-
Procedure:
-
To 100 µL of urine in an SPE plate well, add 20 µL of internal standard solution.[6]
-
Add 100 µL of β-glucuronidase enzyme mix.[6]
-
Incubate the plate at 50-60°C for 1-3 hours to facilitate hydrolysis.[5][7]
-
Quench the reaction by adding 200 µL of 4% H₃PO₄ and mix.[6][7]
-
Load the pre-treated samples directly onto the sorbent bed by applying a vacuum.
-
Wash the sorbent:
-
Dry the plate under high vacuum for 1 minute.
-
Elute the analytes:
-
Add 2 x 25 µL of the elution solvent.[6]
-
-
Dilute the eluate with 150 µL of sample diluent prior to analysis.[6]
-
2. Instrumental Analysis (UHPLC-MS/MS)
-
Instrumentation:
-
UHPLC system coupled to a Tandem Mass Spectrometer with an ESI source.
-
-
UHPLC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.6 µm)
-
Mobile Phase A: Water with 0.2% formic acid and 2mM ammonium formate (B1220265)
-
Mobile Phase B: Acetonitrile with 0.2% formic acid and 2mM ammonium formate
-
Gradient: A suitable gradient for the separation of a large panel of benzodiazepines, typically with a run time of around 4 minutes.[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Example):
Quantitative Data Summary
The following table presents typical quantitative performance data for the analysis of benzodiazepines in urine.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Alprazolam | 5 - 1000 | 5 |
| Clonazepam | 5 - 1000 | 5 |
| Diazepam | 5 - 1000 | 5 |
| Lorazepam | 5 - 1000 | 5 |
| Oxazepam | 5 - 1000 | 5 |
| Temazepam | 5 - 1000 | 5 |
| Zolpidem | 5 - 1000 | 5 |
| Data is representative of a comprehensive panel and adapted from a method analyzing 26 benzodiazepines and their metabolites.[6] |
Diagrams
Cocaine and Metabolites: Analysis in Hair
Application Note
Hair analysis for drugs of abuse provides a long-term history of drug exposure, typically spanning months to years, depending on the length of the hair shaft. Cocaine and its primary metabolites, benzoylecgonine (B1201016) (BE) and cocaethylene (B1209957) (CE), are incorporated into hair, making it an ideal matrix for monitoring chronic use or abstinence. The analysis of hair requires a decontamination step to remove external contaminants, followed by extraction of the analytes from the hair matrix, and subsequent analysis by a highly sensitive technique like LC-MS/MS. This allows for the detection of very low concentrations of these substances.[9][10]
Experimental Protocol: LC-MS/MS Analysis of Cocaine and Metabolites in Hair
This protocol provides a method for the determination of cocaine, benzoylecgonine, and cocaethylene in hair.
1. Sample Preparation
-
Materials:
-
Hair samples
-
Decontamination solvents (e.g., dichloromethane (B109758), water)
-
0.1 N Hydrochloric acid (HCl)
-
Internal standard solution (e.g., deuterated analogs)
-
Distilled water
-
-
Procedure:
-
Decontamination: Wash the hair sample sequentially with dichloromethane and water to remove external contamination. Air dry the sample.
-
Cut the decontaminated hair into small segments (~1 mm).
-
Weigh approximately 5-20 mg of the cut hair into a vial.[9][11]
-
Add 1 mL of 0.1 N HCl and the internal standard solution.[9][11]
-
Incubate the vial overnight at 45°C to extract the drugs from the hair matrix.[9][11]
-
Centrifuge the sample.
-
Dilute the supernatant (e.g., 1:10) with distilled water before analysis.[9]
-
2. Instrumental Analysis (LC-MS/MS)
-
Instrumentation:
-
LC-MS/MS system with an ESI source. A column-switching setup can be employed for enhanced sample cleanup.[9]
-
-
LC Conditions (Example):
-
Column: Biphenyl or C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
-
MS/MS Conditions (Example):
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of cocaine and its metabolites in hair by LC-MS/MS.
| Analyte | Linearity Range (ng/mg) | Lower Limit of Quantitation (LLOQ) (ng/mg) |
| Cocaine (CO) | 0.05 - 50.0 | 0.05 |
| Benzoylecgonine (BE) | 0.012 - 12.50 | 0.012 |
| Cocaethylene (CE) | 0.05 - 50.0 | 0.05 |
| Methamphetamine | 0.1 - 4 | 0.1 |
| 3,4-MDMA | 0.1 - 4 | 0.1 |
| Morphine | 0.1 - 4 | 0.1 |
| Amphetamine | 0.1 - 4 | 0.1 |
| 6-acetylmorphine | 0.1 - 4 | 0.1 |
| 3,4-MDA | 0.1 - 4 | 0.1 |
| Fenproporex | 0.1 - 4 | 0.1 |
| Diethylpropion | 0.1 - 4 | 0.1 |
| Codeine | 0.1 - 4 | 0.1 |
| Tetrahydrocannabinol (THC) | 0.025 - 1 | 0.025 |
| Mazindol | 0.25 - 10 | 0.25 |
| Data adapted from validated methods for the analysis of drugs of abuse in hair.[9][12] |
Diagrams
Amphetamine-Type Stimulants: Analysis in Oral Fluid
Application Note
Oral fluid is an increasingly popular matrix in forensic toxicology, particularly for workplace and roadside drug testing, due to its non-invasive collection and the correlation of drug concentrations with recent use and potential impairment. Amphetamine-type stimulants (ATS), including amphetamine and methamphetamine, are readily detected in oral fluid. Confirmation of presumptive positive screening results requires a specific and sensitive method such as GC-MS. This involves a liquid-liquid extraction of the drugs from the oral fluid, followed by derivatization to improve their chromatographic properties and sensitivity, and subsequent analysis by GC-MS.
Experimental Protocol: GC-MS Confirmation of Amphetamines in Oral Fluid
This protocol outlines a method for the extraction, derivatization, and GC-MS analysis of amphetamine and methamphetamine in oral fluid.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Materials:
-
Oral fluid samples
-
Internal standard solution (e.g., deuterated amphetamine and methamphetamine)
-
Alkaline buffer (e.g., pH 9.2)
-
Extraction solvent (e.g., Toluene)
-
Derivatizing agent (e.g., Heptafluorobutyric anhydride (B1165640) - HFBA)
-
-
Procedure:
-
To 100-200 µL of oral fluid, add the internal standard solution.[13]
-
Add 50 µL of alkaline buffer.[13]
-
Add 500 µL of an extraction-derivatization reagent (Toluene containing HFBA).[13]
-
Vortex vigorously for 1-2 minutes to extract and derivatize the analytes simultaneously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
-
2. Instrumental Analysis (GC-MS)
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standards.
-
Quantitative Data Summary
The following table provides typical quantitative performance data for the GC-MS analysis of amphetamines in oral fluid.
| Analyte | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Amphetamine | 20 - 500 | 20 |
| Methamphetamine | 20 - 500 | 20 |
| Data derived from a single-step extraction and derivatization procedure for GC-MS analysis.[13] |
Diagrams
Synthetic Cannabinoids: Analysis in Blood
Application Note
Synthetic cannabinoids are a large and diverse group of psychoactive substances designed to mimic the effects of THC, the main psychoactive component of cannabis. Their chemical structures are often varied to circumvent drug laws, posing a significant challenge for forensic toxicologists. Blood is a critical matrix for the analysis of synthetic cannabinoids as their presence can be indicative of recent use and potential impairment. Due to their low concentrations and extensive metabolism, highly sensitive analytical methods such as LC-MS/MS are required for their detection and quantification.
Experimental Protocol: LC-MS/MS Analysis of Synthetic Cannabinoids in Blood
This protocol describes a method for the quantitative analysis of parent synthetic cannabinoids in blood.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Materials:
-
Blood samples
-
Internal standard solution (e.g., deuterated analogs)
-
Acetonitrile (ACN)
-
Extraction solvent (e.g., Hexane/Ethyl Acetate 9:1)
-
Reconstitution solvent
-
-
Procedure:
-
To 1 mL of blood, add the internal standard solution.
-
Add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 3 mL of the extraction solvent.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Instrumentation:
-
LC-MS/MS system with an ESI source.
-
-
LC Conditions (Example):
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase A: Ammonium formate buffer in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the various synthetic cannabinoids.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for each target analyte.
-
Quantitative Data Summary
The following table shows typical quantitative data for the analysis of synthetic cannabinoids in blood.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| JWH-018 | 0.1 - 10 | 0.01 - 0.5 |
| JWH-073 | 0.1 - 10 | 0.01 - 0.5 |
| AM-2201 | 0.1 - 10 | 0.01 - 0.5 |
| UR-144 | 0.1 - 10 | 0.01 - 0.5 |
| XLR-11 | 0.1 - 10 | 0.01 - 0.5 |
| Data is representative for a range of synthetic cannabinoids and adapted from validated methods.[14] The mean (median) concentrations for emerging drugs like MAM-2201 and UR-144 have been reported as 1.04 (0.37) ng/g and 1.26 (0.34) ng/g, respectively, in whole blood from recreational users.[15] |
Diagrams
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Quantitative determination of opioids in whole blood using fully automated dried blood spot desorption coupled to on-line SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. SOLID PHASE EXTRACTION OF MORPHINE FROM WHOLE BLOOD BY MEANS OF BOND ELUT CERTIFY COLUMNS | Office of Justice Programs [ojp.gov]
- 5. portal.ct.gov [portal.ct.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. sciex.com [sciex.com]
- 9. Determination of cocaine and metabolites in hair by column-switching LC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Determination of Drugs of Abuse in Hair by LC-MS-MS: Application to Suicide Attempts Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Toxicological findings of synthetic cannabinoids in recreational users - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming isotopic exchange in Diethyl Butylethylmalonate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange in Diethyl Butylethylmalonate-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (B1214612) (d) atoms on the this compound molecule with hydrogen (protium) atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix). This is a significant concern because this compound is often used as an internal standard in quantitative mass spectrometry assays. If deuterium atoms are lost, the mass of the internal standard changes, potentially leading to its misidentification as the unlabeled analyte. This can result in inaccurate and unreliable quantification of the target compound.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atoms on the α-carbon (the carbon atom situated between the two carbonyl groups of the malonate core) are the most susceptible to exchange. This is because the α-carbon is an "active methylene" group. The adjacent electron-withdrawing carbonyl groups increase the acidity of the C-D bond, making the deuterons liable to be abstracted, particularly under basic conditions, through a process called keto-enol tautomerization. The deuterons on the ethyl and butyl chains are generally stable and not prone to exchange under typical analytical conditions.
Q3: What experimental factors can promote isotopic exchange in this compound?
A3: Several factors can influence the rate of deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange, with the rate being significantly accelerated in basic solutions. For many compounds with active hydrogens, the minimum exchange rate is observed in a slightly acidic pH range, typically between 2.5 and 3.0.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons to exchange with the deuterium atoms. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are less likely to cause exchange.
-
Exposure Time: The longer the compound is exposed to unfavorable conditions (e.g., high pH, high temperature), the greater the extent of isotopic exchange.
Q4: How can I minimize or prevent isotopic exchange during my experiments?
A4: To maintain the isotopic integrity of this compound, consider the following preventative measures:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and storage. If aqueous solutions are necessary, consider using D₂O-based buffers to maintain a deuterium-rich environment.
-
pH Control: Maintain a low pH, ideally around 2.5-3.0, during sample processing and analysis. This can be achieved by adding a small amount of a weak acid like formic acid.
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C). Use a cooled autosampler and column compartment during LC-MS analysis.
-
Minimize Exposure Time: Keep the time between sample preparation and analysis as short as possible.
Q5: How can I detect if isotopic exchange is occurring with my this compound internal standard?
A5: You can assess the isotopic stability of your internal standard by:
-
LC-MS/MS Analysis: Analyze a sample containing only the this compound internal standard in the final sample matrix and solvent composition. Monitor the mass transition of the unlabeled analyte. The presence of a significant signal at the analyte's m/z indicates that deuterium loss has occurred.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique to determine the position and extent of deuterium labeling. By acquiring a proton NMR spectrum, you can detect the appearance of proton signals at positions that should be deuterated.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantitative results.
-
Possible Cause: Loss of deuterium from the internal standard, leading to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Verify Isotopic Purity of the Standard:
-
Prepare a solution of the this compound standard in a non-protic solvent (e.g., acetonitrile) and analyze it by LC-MS/MS.
-
Monitor for the presence of the unlabeled analyte. The response for the unlabeled analyte should be minimal.
-
-
Perform a Stability Assessment in Matrix:
-
Incubate the this compound in a blank matrix (e.g., plasma, urine) under the same conditions as your sample preparation and analysis time.
-
Analyze the sample and monitor for an increase in the signal of the non-deuterated analyte. A significant increase indicates H/D back-exchange.[2]
-
-
Optimize Experimental Conditions:
-
If exchange is detected, modify your protocol to incorporate the preventative measures outlined in FAQ Q4 (i.e., adjust pH, lower temperature, use aprotic solvents).
-
-
Issue 2: Appearance of a peak for the unlabeled analyte in blank samples.
-
Possible Cause: The this compound internal standard is undergoing isotopic exchange, creating the unlabeled analyte.
-
Troubleshooting Steps:
-
Isolate the Source of Exchange:
-
Prepare several sets of blank samples spiked with the internal standard.
-
Expose each set to different stages of your analytical workflow (e.g., only sample extraction, only solvent exposure, only autosampler incubation).
-
Analyze each set to pinpoint the step where the exchange is most pronounced.
-
-
Implement Corrective Actions:
-
Based on the source identified, implement the appropriate preventative measures. For example, if the exchange occurs in the autosampler, ensure it is cooled. If it occurs during extraction, modify the pH or solvent of the extraction buffer.
-
-
Data Presentation
The following tables summarize the expected impact of various experimental conditions on the isotopic stability of this compound, based on general principles for active methylene (B1212753) compounds.
Table 1: Influence of pH on Isotopic Exchange
| pH Range | Expected Rate of Exchange | Recommendation |
| < 2.5 | Low | Maintain pH in this range for sample processing and analysis. |
| 2.5 - 3.0 | Minimal | Optimal pH range for minimizing exchange.[3] |
| 3.0 - 7.0 | Moderate and Increasing | Avoid prolonged exposure in this pH range. |
| > 7.0 | High | Strictly avoid basic conditions. |
Table 2: Influence of Temperature on Isotopic Exchange
| Temperature | Expected Rate of Exchange | Recommendation |
| 0 - 4°C | Significantly Reduced | Perform sample preparation and storage at these temperatures. |
| Room Temperature (~25°C) | Moderate | Minimize exposure time if working at this temperature. |
| > 37°C | High | Avoid elevated temperatures during all experimental steps. |
Table 3: Influence of Solvent on Isotopic Exchange
| Solvent Type | Examples | Potential for Exchange | Recommendation |
| Aprotic | Acetonitrile, Tetrahydrofuran, Dichloromethane | Low | Preferred solvents for stock solutions and sample reconstitution. |
| Protic | Water, Methanol, Ethanol | High | Avoid if possible. If necessary, use D₂O-based buffers and minimize exposure time. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in a Biological Matrix
This protocol is designed to determine the extent of deuterium exchange of this compound when incubated in a biological matrix.
-
Sample Preparation:
-
Prepare two sets of samples in triplicate:
-
Set A (Control): Spike the this compound internal standard into an aprotic solvent (e.g., acetonitrile) at the final working concentration.
-
Set B (Matrix): Spike the this compound internal standard into a blank biological matrix (e.g., plasma, urine) at the final working concentration.
-
-
-
Incubation:
-
Incubate both sets of samples under the same conditions that your analytical samples will experience (e.g., 1 hour at room temperature, or 4 hours at 4°C).
-
-
Sample Processing:
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the mass transitions for both the this compound internal standard and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Compare the peak area of the unlabeled analyte in Set B to that in Set A. A significant increase in the peak area in Set B indicates that isotopic exchange has occurred in the biological matrix. A 28% increase in the non-labeled compound was observed in one study after incubating a deuterated compound in plasma for one hour.[4]
-
Protocol 2: Optimized Sample Preparation Workflow to Minimize Isotopic Exchange
This protocol provides a general workflow for processing samples containing this compound to minimize the risk of isotopic exchange.
-
Sample Thawing:
-
Thaw biological samples on ice or at 4°C.
-
-
Internal Standard Spiking:
-
Prepare a working solution of this compound in an aprotic solvent (e.g., acetonitrile).
-
Spike the internal standard into the samples.
-
-
Protein Precipitation (if applicable):
-
Use a cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid, stored at -20°C).
-
Vortex mix and centrifuge at a low temperature (e.g., 4°C).
-
-
Evaporation and Reconstitution (if applicable):
-
If the supernatant is evaporated, perform this step at a low temperature.
-
Reconstitute the sample in a mobile phase-compatible solvent with an acidic modifier (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Use a cooled autosampler (e.g., 4°C).
-
If possible, maintain the column at a low temperature.
-
Ensure the mobile phases are acidic (e.g., containing 0.1% formic acid).
-
Mandatory Visualizations
Caption: Keto-enol tautomerization pathway leading to isotopic exchange.
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Caption: Recommended workflow to minimize isotopic exchange during analysis.
References
Technical Support Center: Optimizing LC Gradient for Diethyl Butylethylmalonate-d5 Co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the co-elution of Diethyl Butylethylmalonate-d5 with its unlabeled counterpart or other matrix components during liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound (internal standard) is not co-eluting perfectly with the unlabeled analyte. Why is this happening and is it a problem?
A1: This is a common phenomenon known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2]
A significant separation between your analyte and its deuterated internal standard can be problematic. If they do not co-elute, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification.[3]
Q2: What are the initial steps to troubleshoot the co-elution of this compound?
A2: Start by confirming the issue. Visually inspect the chromatograms to see the extent of separation between the analyte and the internal standard. If you are using a mass spectrometer, you can also assess peak purity by examining the mass spectra across the peak.[4] Once confirmed, the primary goal is to adjust the chromatographic conditions to improve resolution.
Q3: How can I modify my LC gradient to improve co-elution?
A3: Adjusting the gradient is a key strategy. If your peaks are eluting very early, your mobile phase may be too strong. Try weakening the mobile phase to increase retention. For reversed-phase chromatography of a relatively non-polar compound like Diethyl Butylethylmalonate, this would involve decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallower gradient, for instance, increasing the organic phase over a longer period, can also improve the separation of closely eluting compounds.
Q4: Can changing the column chemistry help with co-elution issues?
A4: Absolutely. If adjusting the mobile phase isn't sufficient, changing the stationary phase chemistry can provide the necessary selectivity. For a non-polar compound like Diethyl Butylethylmalonate, a standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a different C18 column with alternative bonding chemistry. These can offer different interactions with your analytes and potentially resolve the co-elution.
Q5: What other LC parameters can I adjust to optimize the separation?
A5: Besides the gradient and column, you can modify the flow rate and column temperature. Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase, though this will increase run time. Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better separation. However, ensure the temperature does not exceed the stability limits of your analytes or the column.
Troubleshooting Guides
Problem: Poor Resolution Between Diethyl Butylethylmalonate and its d5-Isotopologue
This guide provides a systematic approach to resolving co-elution issues between the analyte and its deuterated internal standard.
Initial Assessment:
-
Quantify the Separation: Determine the resolution (Rs) between the two peaks. A resolution of less than 1.5 indicates incomplete separation.
-
Check Peak Shape: Asymmetrical peaks (fronting or tailing) can exacerbate co-elution. Address peak shape issues before tackling resolution.
Troubleshooting Steps & Experimental Protocols:
| Strategy | Detailed Protocol | Expected Outcome |
| Modify Mobile Phase | 1. Decrease Organic Solvent Percentage: If using a gradient of 50-95% acetonitrile in water, try starting at a lower percentage, e.g., 40%. 2. Change Organic Solvent: If using methanol, switch to acetonitrile, or vice-versa. These solvents have different selectivities. 3. Adjust pH (for ionizable compounds): For Diethyl Butylethylmalonate (a neutral compound), pH adjustment of the mobile phase will likely have a minimal effect. | Increased retention time and potentially improved separation. |
| Adjust Gradient Profile | 1. Shallow the Gradient: Extend the gradient time. For example, instead of a 5-minute gradient from 50% to 95% organic, try a 10-minute gradient over the same range. 2. Introduce an Isocratic Hold: If the peaks are very close, an isocratic hold at a specific mobile phase composition where the peaks start to separate can improve resolution. | Better separation of closely eluting peaks. |
| Optimize Flow Rate | 1. Decrease Flow Rate: Reduce the flow rate from 0.5 mL/min to 0.3 mL/min. 2. Evaluate at Multiple Flow Rates: Test a range of flow rates (e.g., 0.2, 0.3, 0.4, 0.5 mL/min) to find the optimal balance between resolution and run time. | Sharper peaks and improved resolution, at the cost of longer analysis time. |
| Change Column Temperature | 1. Increase Temperature: Incrementally increase the column temperature from 30°C to 40°C, then to 50°C. 2. Monitor Analyte Stability: Ensure the analytes are stable at higher temperatures. | Improved peak shape and potentially better separation due to enhanced mass transfer. |
| Select a Different Column | 1. Try a Different C18 Phase: Switch to a C18 column from a different manufacturer or with a different bonding density. 2. Consider an Alternative Stationary Phase: A phenyl-hexyl column can offer different selectivity through pi-pi interactions. | Altered elution order or improved separation due to different analyte-stationary phase interactions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Protocols
Protocol 1: General LC-MS Method for Malonate Esters
While a specific method for Diethyl Butylethylmalonate was not found in the initial search, the following provides a starting point based on methods for similar compounds and general principles of reversed-phase chromatography.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 40% B
-
8.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions: To be determined by infusing a standard of Diethyl Butylethylmalonate and its d5-analog.
Protocol 2: Sample Preparation (Protein Precipitation)
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To 50 µL of plasma or serum, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for LC-MS analysis.
Data Presentation
Table 1: Hypothetical Data on the Effect of Gradient Length on Resolution
| Gradient Time (min) | Resolution (Rs) between Analyte and d5-IS | Analyte Retention Time (min) |
| 5 | 1.1 | 3.25 |
| 10 | 1.6 | 5.82 |
| 15 | 1.9 | 8.11 |
Table 2: Influence of Organic Solvent on Selectivity
| Organic Solvent | Resolution (Rs) between Analyte and d5-IS | Analyte Retention Time (min) |
| Acetonitrile | 1.6 | 5.82 |
| Methanol | 1.4 | 6.54 |
Signaling Pathways and Logical Relationships
The relationship between chromatographic parameters and peak resolution is fundamental to troubleshooting co-elution. The following diagram illustrates these relationships based on the resolution equation.
Caption: Key factors influencing chromatographic resolution.
References
troubleshooting calibration curve non-linearity with deuterated standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-linear calibration curves when using deuterated internal standards in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a non-linear calibration curve when using a deuterated internal standard?
A1: Non-linear calibration curves in LC-MS/MS analyses using deuterated internal standards can arise from several factors. The most prevalent causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can be overwhelmed, leading to a plateau in signal response and consequently, non-linearity at the upper end of the curve.[1][2][3][4]
-
Isotopic Cross-Contribution (Crosstalk): This occurs when the signal from the analyte interferes with the signal of the deuterated internal standard, or vice-versa.[5][6][7] This can be due to the natural isotopic abundance of elements in the analyte or impurities in the standards.[5][6][7]
-
Matrix Effects: Although deuterated standards are used to correct for matrix-induced ion suppression or enhancement, imperfect co-elution of the analyte and internal standard can lead to differential matrix effects and a non-linear response.[8][9][10][11]
-
Analyte or Internal Standard Instability: Degradation of either the analyte or the internal standard during sample preparation or analysis can introduce variability and non-linearity.
-
Inappropriate Regression Model: Forcing a linear regression on an inherently non-linear dataset can lead to inaccurate quantification. In some cases, a quadratic or other non-linear model may be more suitable.[12][13]
Q2: How can I determine if detector saturation is the cause of my non-linearity?
A2: A key indicator of detector saturation is a plateauing of the analyte signal at high concentrations while the internal standard signal remains constant. To confirm, you can prepare and inject a dilution series of a high-concentration standard. If the response becomes linear upon dilution, detector saturation is the likely cause.[1][14] Many mass spectrometry software platforms also have built-in flags or warnings to indicate potential detector saturation.[14]
Q3: What is isotopic cross-contribution and how can I mitigate it?
A3: Isotopic cross-contribution, or crosstalk, is the interference of signals between the analyte and its deuterated internal standard.[5][6][7][15] This can happen when the natural isotope pattern of the analyte contributes to the mass channel of the internal standard, especially for larger molecules or those with elements like chlorine or bromine.[6][7][16] To mitigate this, you can:
-
Increase the mass difference: Use an internal standard with a higher degree of deuteration (e.g., d5 instead of d3) to shift its mass further from the analyte's isotopic envelope.
-
Monitor a different isotope: Select a less abundant isotope of the internal standard for monitoring that has minimal interference from the analyte.[16]
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative impact of the analyte's contribution.[16][17]
Q4: Can the choice of deuterated internal standard affect my calibration curve?
A4: Absolutely. The ideal deuterated internal standard should be chemically identical to the analyte to ensure co-elution and similar ionization behavior.[9] However, the position and number of deuterium (B1214612) atoms can sometimes lead to slight chromatographic separation from the analyte (isotopic effect), which can expose them to different matrix effects and cause non-linearity.[9][11] It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guides
Issue: Non-Linearity at the High End of the Calibration Curve
This is a common problem often pointing towards detector saturation or concentration-dependent matrix effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Experimental Protocols
-
Protocol 1: Dilution Experiment for Detector Saturation
-
Prepare the highest concentration calibrator as usual.
-
Create a series of dilutions of this calibrator (e.g., 1:2, 1:5, 1:10) using the blank matrix.
-
Spike the deuterated internal standard into each dilution at the standard concentration.
-
Process and analyze these samples.
-
Plot the analyte/internal standard area ratio against the calculated concentrations. Linearity in the diluted samples suggests the original non-linearity was due to saturation.
-
-
Protocol 2: Post-Column Infusion for Matrix Effects
-
Prepare a solution of the analyte at a mid-range concentration.
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the analyte solution at a constant flow rate into the 'T' junction.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal. A dip or rise in the signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Data Summary
| Potential Cause | Observation | Corrective Action |
| Detector Saturation | Analyte signal plateaus at high concentrations. | Dilute samples, reduce injection volume, or use a less intense product ion transition. |
| Matrix Effects | Poor reproducibility of analyte/IS ratio, ion suppression/enhancement. | Improve sample preparation (e.g., SPE, LLE), optimize chromatography for better separation from interferences. |
| Multimer Formation | Non-linearity at high concentrations, potential for new peaks. | Dilute samples, adjust mobile phase composition or pH. |
Issue: Non-Linearity Across the Entire Calibration Range
This often suggests a more fundamental issue with the assay, such as isotopic cross-contribution or problems with the internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for pervasive non-linearity.
Experimental Protocols
-
Protocol 3: Isotopic Cross-Contribution Check
-
Prepare a high-concentration solution of the analyte in the matrix without the internal standard.
-
Prepare a solution of the internal standard in the matrix at its working concentration without the analyte.
-
Analyze both samples.
-
Examine the chromatogram of the analyte-only sample for any signal in the internal standard's mass transition, and vice-versa. The presence of a signal indicates crosstalk.[5][15]
-
Quantitative Data Summary
| Potential Cause | Observation | Corrective Action |
| Isotopic Cross-Contribution | Signal detected for IS in analyte-only sample, or for analyte in IS-only sample. | Use an IS with a greater mass difference, check purity of standards, consider a non-linear regression model.[6][16] |
| Poor Co-elution | Analyte and IS have different retention times. | Optimize LC method (gradient, column, temperature) to achieve co-elution. |
| Standard Inaccuracy | Inconsistent results, poor precision. | Prepare fresh stock and working solutions, verify concentrations. |
| Inappropriate Regression | Consistent, smooth curve that is not a straight line. | Evaluate quadratic or other non-linear regression models.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects on Diethyl Butylethylmalonate-d5 Ionization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on identifying and mitigating matrix effects that can compromise the ionization and accurate quantification of Diethyl Butylethylmalonate-d5 (a deuterated internal standard) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my this compound internal standard?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] For this compound, which serves as an internal standard (IS), matrix effects can cause significant variability in its signal.[5] If the IS signal is inconsistent, it compromises the accuracy and precision of the quantitative data for the target analyte it is meant to normalize.[6]
Q2: What are the primary sources of matrix effects in bioanalytical samples?
A: In biological matrices like plasma and serum, phospholipids (B1166683) are the most common cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[7][8][9] These molecules are major components of cell membranes and have a tendency to co-extract with many analytes.[7] Due to their physicochemical properties, they often co-elute with target compounds in reversed-phase chromatography, competing for ionization in the MS source and reducing the analyte's signal.[7] Other sources can include salts, proteins, and metabolites.[7][9]
Q3: How can I determine if matrix effects are impacting my this compound signal?
A: A quantitative assessment can be performed using the post-extraction spike method.[3][9] This involves comparing the peak area of this compound in a neat solution (pure solvent) to its peak area when spiked into an extracted blank matrix sample (a sample processed without the analyte or IS). A significant difference in the peak areas indicates the presence and extent of matrix effects. A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][10]
Q4: My internal standard is deuterated. Shouldn't that automatically correct for matrix effects?
A: Using a stable isotope-labeled (SIL) internal standard like this compound is the preferred approach because it has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte.[9] It will therefore experience the same degree of ion suppression or enhancement.[1][9] While this allows for accurate correction in many cases, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.[9][11] Therefore, even with a SIL-IS, it is crucial to minimize matrix effects to ensure a robust and sensitive assay.
Troubleshooting Guides
Issue 1: Low and Inconsistent Signal for this compound
This is a classic symptom of significant ion suppression.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS/MS analysis.[1][9][10]
-
Protein Precipitation (PPT): While simple, PPT is often ineffective at removing phospholipids and may lead to significant matrix effects.[8][12]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning your analyte into an organic solvent, leaving many polar interferences (like salts) and some phospholipids behind.[9][13]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method. Modern polymeric reversed-phase or mixed-mode SPE sorbents can remove a high percentage of phospholipids, resulting in much cleaner extracts and reduced matrix effects.[12][13][14]
-
-
Optimize Chromatographic Separation:
-
Adjust the chromatographic gradient to separate the elution of this compound from the main phospholipid region. Phospholipids often elute as broad peaks.[7]
-
Utilize a divert valve to send the early, unretained parts of the injection (containing salts) and the late-eluting portions (often containing lipids) to waste, preventing them from entering the MS source.
-
-
Check for Source Contamination: High concentrations of non-volatile matrix components like phospholipids can contaminate the ion source over time, leading to a gradual or abrupt decrease in signal.[8][15] If a signal drop is observed across a run, cleaning the MS source may be necessary.
Issue 2: High Variability in Analyte/Internal Standard Area Ratio
This indicates that the matrix effect is not consistent across different samples or that the IS is not perfectly co-eluting with the analyte.
Troubleshooting Steps:
-
Evaluate Sample Cleanup Efficiency: Inconsistent cleanup can lead to variable amounts of matrix components in the final extracts.
-
SPE: Ensure conditioning, loading, washing, and elution steps are performed consistently. Inadequate washing can leave behind interfering substances.
-
LLE: Ensure consistent and adequate mixing (vortexing) and phase separation.
-
-
Confirm Chromatographic Co-elution: The fundamental principle of using a SIL-IS is its co-elution with the unlabeled analyte.
-
Overlay the chromatograms of the analyte and this compound. Their peak apexes should be within a very narrow window.
-
If they are not perfectly co-eluting, the chromatographic method (gradient, mobile phase, or column) must be re-optimized.
-
Quantitative Data Summary
The table below presents representative data on the effectiveness of different sample preparation techniques for minimizing matrix effects and improving recovery for a typical small molecule analyte in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | >95% | 50 - 70% (Suppression) | Fast and simple | High matrix effects; poor cleanup[12] |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | 85 - 100% (Minimal Effect) | Cleaner than PPT | Lower recovery for polar analytes[12] |
| Solid-Phase Extraction (SPE) | >90% | 95 - 105% (Minimal Effect) | Very clean extracts; high recovery | More complex; requires method development[13][16] |
Note: Matrix Effect (%) is calculated as [(Peak Response in Matrix) / (Peak Response in Neat Solution)] x 100. A value <100% indicates suppression, while >100% indicates enhancement.
Experimental Protocols
Protocol: Evaluating Sample Preparation Methods for Matrix Effect Reduction
Objective: To compare the effectiveness of PPT, LLE, and SPE in removing matrix interferences for the analysis of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at the target concentration.
-
Set B (Pre-extraction Spike): Spike this compound into blank plasma, then process using one of the methods below. This set is used to determine overall recovery.
-
Set C (Post-extraction Spike): Process blank plasma using one of the methods below. Spike this compound into the final, clean extract. This set is used to determine the matrix effect.
-
-
Sample Processing Procedures:
-
Method 1 (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and analyze by LC-MS/MS.
-
-
Method 2 (LLE):
-
To 100 µL of plasma, add 500 µL of Methyl Tert-Butyl Ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
-
-
Method 3 (SPE):
-
Condition a polymeric reversed-phase SPE plate/cartridge with 500 µL of methanol (B129727), followed by 500 µL of water.
-
Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash with 500 µL of 5% methanol in water.
-
Elute with 500 µL of methanol.
-
Evaporate eluate to dryness and reconstitute in mobile phase.
-
-
-
Calculations:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Visualizations
Caption: A decision-making workflow for troubleshooting an unstable internal standard signal.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
Technical Support Center: Optimizing Diethyl Butylethylmalonate-d5 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Diethyl Butylethylmalonate-d5 in their mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization behavior of this compound in ESI-MS?
A1: this compound, being a moderately polar ester, is expected to ionize effectively using Electrospray Ionization (ESI). In positive ion mode, it will likely form a protonated molecule, [M+H]⁺, as well as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. The formation and abundance of these adducts are highly dependent on the mobile phase composition and additives. While less common for this compound class, negative ion mode could potentially yield a deprotonated molecule [M-H]⁻ under basic mobile phase conditions, though this is generally less efficient for esters.
Q2: Which ESI mode, positive or negative, is recommended for this compound?
A2: Positive ion mode is generally recommended for the analysis of diethyl alkylmalonates. The ester functional groups can be readily protonated or form adducts with cations like Na⁺ and NH₄⁺. Negative ion mode is typically less sensitive for such compounds unless derivatization is employed to introduce a more acidic functional group.
Q3: Why is the signal for my deuterated internal standard, this compound, lower than its non-deuterated analog?
A3: While a significant drop in signal is not typically expected, several factors could contribute to a lower signal for a deuterated standard compared to its non-deuterated counterpart:
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Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier from a reverse-phase column than their non-deuterated analogs. If this causes the deuterated standard to elute in a region of higher matrix suppression, its signal will be reduced.
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Isotope Effects in Fragmentation: During in-source fragmentation or tandem MS (MS/MS), the heavier deuterium (B1214612) atoms can slightly alter the fragmentation pathways and efficiencies compared to the non-deuterated compound, potentially leading to a lower abundance of the specific product ion being monitored.
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Differences in Adduct Formation: There could be subtle differences in the kinetics of adduct formation between the deuterated and non-deuterated compounds, although this is generally a minor effect.
Q4: What are common causes of low signal intensity for this compound in an LC-MS analysis?
A4: Low signal intensity can stem from a variety of factors, including:
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Poor Ionization Efficiency: Suboptimal mobile phase pH or a lack of appropriate additives can lead to inefficient formation of the desired ions.
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte.
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Suboptimal MS Parameters: Incorrect source settings (e.g., temperature, gas flows) or MS/MS parameters (e.g., collision energy) can significantly reduce signal.
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Inefficient Sample Preparation: Poor recovery of the analyte during extraction or the presence of interfering substances in the final extract can lead to low signal.
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Analyte Degradation: The compound may be unstable under the analytical conditions (e.g., pH, temperature).
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Step 1: Verify Compound Infusion and Basic MS Response
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Action: Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol (B129727) or acetonitrile) and directly infuse it into the mass spectrometer.
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Expected Outcome: A stable and reasonably intense signal for the expected precursor ions ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) should be observed.
-
Troubleshooting:
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No Signal: Check for clogs in the infusion line, verify the correct mass range is being scanned, and ensure the mass spectrometer is properly calibrated.
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Weak or Unstable Signal: Optimize the ESI source parameters as detailed in the experimental protocols below.
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Step 2: Optimize Ionization Source Parameters
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Action: While infusing the standard solution, systematically adjust the ion source parameters to maximize the signal of the most abundant precursor ion. Key parameters include:
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Capillary/Spray Voltage
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Source Temperature
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Drying Gas Flow and Temperature
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Nebulizer Gas Pressure
-
-
Rationale: These parameters influence the efficiency of droplet formation, desolvation, and ionization. Their optimal values are interdependent and instrument-specific.
Step 3: Evaluate and Optimize Mobile Phase Composition
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Action: Analyze the standard solution using your LC method. If the signal is low, consider the following mobile phase modifications:
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Add an Acid: For positive ESI, adding a small amount of formic acid (0.1%) or acetic acid (0.1%) can improve protonation.
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Introduce Adduct-Forming Reagents: Adding ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 5-10 mM) can promote the formation of [M+NH₄]⁺ adducts, which are often more stable and provide better signal than [M+H]⁺. Similarly, the presence of sodium, even at trace levels, can lead to [M+Na]⁺ adducts.
-
-
Rationale: The choice of mobile phase additive can significantly impact ionization efficiency.
Step 4: Assess and Mitigate Matrix Effects
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Action: If the signal is strong when analyzing a pure standard but weak in an extracted sample, matrix effects are likely the cause.
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Post-Column Infusion: Infuse a constant flow of the analyte post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.
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Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
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Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
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Modify Chromatography: Adjust the LC gradient to separate the analyte from the region of matrix suppression.
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Step 5: Optimize MS/MS Parameters (for MRM)
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Action: If you are using tandem mass spectrometry (Multiple Reaction Monitoring - MRM), optimize the collision energy (CE) and declustering potential (DP) for the specific precursor-to-product ion transition of this compound.
-
Rationale: Optimal CE and DP are crucial for maximizing the signal of the product ion and ensuring sensitive and specific detection.
Issue 2: Poor Reproducibility of Signal Intensity
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Possible Cause: Inconsistent sample preparation, variable matrix effects, or an unstable LC-MS system.
-
Troubleshooting:
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Review Sample Preparation: Ensure the sample preparation protocol is followed consistently. Use an automated liquid handler if available to minimize variability.
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Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.
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Monitor System Suitability: Inject a standard solution periodically throughout the analytical run to monitor the stability of the LC-MS system.
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Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is designed to compensate for variability in sample preparation and matrix effects. If you are already using it and still see poor reproducibility, ensure it is added at the very beginning of the sample preparation process.
-
Quantitative Data Summary
The following tables provide illustrative data on how different MS parameters can influence signal intensity. The actual optimal values will be compound and instrument-specific.
Table 1: Illustrative Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (in 50:50 Acetonitrile (B52724):Water) | Precursor Ion | Relative Signal Intensity (%) |
| 0.1% Formic Acid | [M+H]⁺ | 100 |
| 5 mM Ammonium Formate | [M+NH₄]⁺ | 250 |
| 10 mM Ammonium Acetate | [M+NH₄]⁺ | 220 |
Table 2: Illustrative Effect of Collision Energy on Product Ion Intensity (for a hypothetical [M+H]⁺ → Product Ion transition)
| Collision Energy (eV) | Relative Product Ion Intensity (%) |
| 10 | 65 |
| 15 | 90 |
| 20 | 100 |
| 25 | 85 |
| 30 | 70 |
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Direct Infusion
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Prepare Solutions: Create a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
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Infusion Setup: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Tune Ion Source:
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Set the mass spectrometer to scan a mass range that includes the expected precursor ions of this compound.
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While monitoring the ion chromatogram, adjust the spray voltage, source temperature, and gas flows to maximize the signal intensity of the target precursor ion.
-
-
Optimize Declustering Potential (DP):
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Ramp the DP over a relevant range (e.g., 20-150 V) and record the signal intensity of the precursor ion.
-
Plot the intensity versus DP and select the voltage that gives the maximum signal without causing significant in-source fragmentation.
-
-
Optimize Collision Energy (CE) for MS/MS:
-
Select the desired precursor ion for fragmentation.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select a specific product ion and ramp the CE over a range (e.g., 5-50 eV).
-
Plot the product ion intensity versus CE and choose the energy that yields the highest signal.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
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Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).
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Protein Precipitation & Extraction: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methyl tert-butyl ether (MTBE)).
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
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Analysis: Vortex, centrifuge briefly, and inject the supernatant into the LC-MS system.
Visualizations
Caption: A workflow for troubleshooting low signal intensity.
Caption: Logical steps for diagnosing matrix effects.
Technical Support Center: Resolving Interference Peaks with Diethyl Butylethylmalonate-d5
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl Butylethylmalonate-d5 as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference peaks when using this compound?
Interference peaks can arise from several sources:
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Co-elution with Matrix Components: Endogenous or exogenous compounds in the sample matrix can have similar chromatographic retention times and produce mass spectral signals that overlap with the analyte or the internal standard.
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Isotopic Overlap from the Analyte: The unlabeled analyte (Diethyl Butylethylmalonate) will have a natural isotopic distribution. The M+1 and M+2 isotopes of the analyte may contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.
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Contaminants in the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled analyte or other impurities.
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In-source Fragmentation or Cross-talk: Fragmentation of other co-eluting compounds in the mass spectrometer source can sometimes produce ions with the same mass-to-charge ratio as the analyte or internal standard. Cross-talk between MRM transitions can also occur.
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Deuterium (B1214612) Exchange: While less common for labels on carbon atoms, under certain pH or temperature conditions in the sample matrix or LC mobile phase, deuterium atoms could potentially exchange with hydrogen atoms, leading to a decrease in the d5 signal and an increase in lower mass isotopologues.
Q2: My this compound internal standard peak is showing splitting or tailing. What could be the cause?
Peak splitting or tailing for this compound can be attributed to several factors:
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Chromatographic Issues: Poor column performance, column degradation, or an inappropriate mobile phase can all lead to distorted peak shapes.
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Co-eluting Isomers: The presence of isomeric compounds that are not fully resolved chromatographically can result in peak splitting.
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Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
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Interaction with the Analytical Column: The deuterated standard might have slightly different interactions with the column stationary phase compared to the non-deuterated analyte, a phenomenon known as the "isotope effect," which can sometimes manifest as peak shape issues under certain conditions.
Q3: How can I confirm if an interfering peak is from the matrix or a contaminant in the standard?
To differentiate between matrix interference and contamination in the standard, you can perform the following experiments:
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Analyze a Blank Matrix Sample: Prepare and analyze a sample of the matrix (e.g., plasma, urine) without the addition of the analyte or the internal standard. If the interfering peak is present, it originates from the matrix.
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Analyze a Pure Solution of the Internal Standard: Prepare a solution of the this compound in a clean solvent (e.g., methanol, acetonitrile) and analyze it. If the interfering peak is observed, it is likely an impurity in the internal standard.
Troubleshooting Guides
Guide 1: Resolving Chromatographic Co-elution
Problem: An interfering peak is co-eluting with either the Diethyl Butylethylmalonate analyte or the this compound internal standard.
Troubleshooting Steps:
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Modify the Chromatographic Gradient: Adjusting the gradient slope or the composition of the mobile phases can alter the retention times of the analyte, internal standard, and interfering compounds.
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Change the Stationary Phase: If gradient optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide different selectivity and resolve the co-elution.
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Adjust Mobile Phase pH: For LC-MS applications, altering the pH of the mobile phase can change the ionization state of interfering compounds, thereby shifting their retention times.
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Employ a Higher Resolution Column: Using a column with a smaller particle size or a longer length can increase chromatographic efficiency and improve the separation of closely eluting peaks.
Data Presentation: Impact of Chromatographic Conditions on Peak Resolution
| Parameter | Condition A (Initial) | Condition B (Optimized) | Resolution (Analyte vs. Interference) |
| Column | C18, 2.7 µm, 100 x 2.1 mm | Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm | 1.8 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | Methanol | |
| Gradient | 5-95% B in 5 min | 10-90% B in 8 min | |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | |
| Retention Time (Analyte) | 3.2 min | 4.5 min | |
| Retention Time (Interference) | 3.2 min | 4.8 min |
Note: This is simulated data for illustrative purposes.
Guide 2: Mitigating Mass Spectral Overlap
Problem: An interfering peak has the same nominal mass as this compound and is not chromatographically resolved.
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions by providing accurate mass measurements.
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Optimize MS/MS Transitions: If using a triple quadrupole mass spectrometer, select more specific precursor-to-product ion transitions (MRM) that are unique to the internal standard and not shared by the interfering compound.
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Adjust Ionization Source Parameters: Modifying parameters such as the capillary voltage or source temperature can sometimes alter the fragmentation patterns of interfering compounds, potentially reducing their contribution to the monitored transition.
Data Presentation: Selection of Specific MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Transition 1 | Product Ion (m/z) - Transition 2 (Optimized) | Observed Interference |
| This compound | 222.2 | 177.1 | 149.1 | High in Transition 1, Low in Transition 2 |
| Interfering Compound | 222.2 | 177.1 | 105.0 | N/A |
Note: This is simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to assess the presence and extent of matrix effects on the ionization of Diethyl Butylethylmalonate and its deuterated internal standard.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., 50:50 acetonitrile:water).
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Protocol 2: GC-MS Method for Diethyl Butylethylmalonate
This protocol provides a starting point for the gas chromatographic analysis of Diethyl Butylethylmalonate.
Methodology:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 30 °C/min to 280 °C, hold for 3 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Visualizations
Caption: A logical workflow for troubleshooting interference peaks.
Caption: Experimental workflow for evaluating matrix effects.
stability of Diethyl Butylethylmalonate-d5 in acidic or basic solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diethyl Butylethylmalonate-d5 in acidic and basic solutions. The information is intended for researchers, scientists, and professionals in drug development and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of diethyl butylethylmalonate.[1][2] Stable isotope-labeled compounds like this are valuable in various research applications, including:
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Metabolic Studies: Tracing the metabolic fate of the molecule within a biological system.[3][4]
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Pharmacokinetic (PK) Studies: Used as an internal standard for quantitative analysis in bioanalytical methods due to its similar chemical behavior to the unlabeled analog.[5]
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Mechanistic Studies: Investigating reaction mechanisms where the kinetic isotope effect can provide insights.[6]
Diethyl malonates, in general, are key intermediates in organic synthesis, particularly in the malonic ester synthesis for the preparation of substituted carboxylic acids and barbiturates.[7][8]
Q2: How stable is this compound in acidic solutions?
A2: this compound is susceptible to hydrolysis under acidic conditions, although this process can be slow. The ester linkages can be cleaved in the presence of a strong acid and water, leading to the formation of ethanol (B145695), butylethylmalonic acid, and their deuterated counterparts. The rate of hydrolysis is dependent on factors such as acid concentration, temperature, and reaction time. It has been noted in studies of similar compounds, like diethyl malonate, that acid-catalyzed hydrolysis may have a prolonged induction period before a significant amount of the ester is broken down.[9]
Q3: What happens to this compound in basic solutions?
A3: In basic solutions, this compound can undergo saponification, which is the base-catalyzed hydrolysis of the ester. This reaction is typically faster than acid-catalyzed hydrolysis. The ester will react with a base, such as sodium hydroxide, to yield ethanol (and its deuterated isotopologues) and the corresponding carboxylate salt of butylethylmalonic acid.[10] While the alpha-proton of the malonic ester is acidic and can be removed by a base to form an enolate, prolonged exposure to strong basic conditions, especially at elevated temperatures, will favor hydrolysis.[8][11]
Q4: Will the deuterium (B1214612) label on this compound exchange with protons from the solvent?
A4: The stability of the deuterium label depends on its position within the molecule. In this compound, the deuterium atoms are on one of the ethyl groups. These labels are on carbon atoms and are generally stable under most experimental conditions. Back-exchange with protons from the solvent is more likely to occur for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at acidic carbon positions.[5][12] While the alpha-carbon of the malonate is acidic, the deuterons on the ethyl group are not and should remain intact during typical experimental procedures. However, extreme pH and high temperatures should be avoided to ensure the isotopic integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after an experimental procedure. | Hydrolysis: The compound may have degraded due to exposure to acidic or basic conditions. | Buffer your solutions to a neutral pH if possible. Minimize the time the compound is in acidic or basic solutions, especially at elevated temperatures. |
| Inconsistent results in quantitative analysis. | Degradation during sample preparation: The compound might be degrading in the solvents or reagents used for sample extraction and preparation. | Evaluate the pH of all solutions used in your sample preparation workflow. Consider performing a stability test of the compound in your sample matrix and processing solvents. |
| Observation of unexpected byproducts. | Acid or base-catalyzed hydrolysis: The byproducts could be ethanol-d5, butylethylmalonic acid, or their corresponding mono-esters. | Confirm the identity of the byproducts using mass spectrometry. If hydrolysis is confirmed, adjust your experimental conditions to be milder (lower temperature, neutral pH, shorter reaction times). |
Stability Data Summary
The following table provides an illustrative summary of the stability of a typical diethyl malonate ester under various pH conditions. Please note that this is generalized data and a specific stability study for this compound should be conducted for precise results.
| pH Condition | Temperature (°C) | Time (hours) | Estimated % Degradation | Primary Degradation Products |
| 2 (Strongly Acidic) | 25 | 24 | < 5% | Ethanol, Butylethylmalonic Acid |
| 2 (Strongly Acidic) | 70 | 24 | > 50%[9] | Ethanol, Butylethylmalonic Acid |
| 7 (Neutral) | 25 | 24 | < 1% | - |
| 12 (Strongly Basic) | 25 | 24 | 10-20% | Ethanol, Butylethylmalonate Salt |
| 12 (Strongly Basic) | 70 | 24 | > 90% | Ethanol, Butylethylmalonate Salt |
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic Solution
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Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare an acidic solution (e.g., 0.1 N HCl, pH 1.2).
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Incubation: Add a known amount of the stock solution to the acidic solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
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Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quenching: Immediately neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., NaOH) to stop the degradation process.
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the remaining amount of this compound.
-
Data Evaluation: Plot the concentration of this compound against time to determine the degradation rate.
Protocol 2: Assessment of Stability in Basic Solution
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Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a basic solution (e.g., 0.1 N NaOH, pH 12.8).
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Incubation: Add a known amount of the stock solution to the basic solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature.
-
Sampling: At various time points, withdraw an aliquot of the sample.
-
Quenching: Immediately neutralize the sample by adding a stoichiometric amount of a suitable acid (e.g., HCl).
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Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
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Data Evaluation: Determine the degradation rate by plotting the concentration of the parent compound versus time.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. metsol.com [metsol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. symeres.com [symeres.com]
- 7. benchchem.com [benchchem.com]
- 8. Ch21: Malonic esters [chem.ucalgary.ca]
- 9. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
impact of Diethyl Butylethylmalonate-d5 concentration on linearity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Diethyl Butylethylmalonate-d5 (DEBM-d5) as an internal standard, with a specific focus on its impact on calibration curve linearity in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is the deuterium-labeled version of Diethyl Butylethylmalonate. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis.[1][2] SIL-IS are the preferred choice for internal standards because their physical and chemical properties are nearly identical to the analyte being measured.[3][4] This similarity allows the IS to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[3][5]
Q2: How does the concentration of this compound affect the linearity of my calibration curve?
A2: The concentration of DEBM-d5 is a critical parameter that can significantly impact the linearity of your calibration curve. An inappropriate concentration can lead to non-linear responses.[4] If the concentration is too low, you may observe increased non-linearity, especially if there is any cross-signal contribution from the analyte to the internal standard.[4] Conversely, some studies have shown that increasing the internal standard concentration, sometimes even above the upper limit of quantification (ULOQ), can improve linearity.[6] It is crucial to optimize and maintain a consistent concentration of the internal standard across all calibration standards and samples.[3][5]
Q3: What is the optimal concentration for this compound in my experiment?
A3: There is no single universal optimal concentration for an internal standard. A common practice is to use a concentration that produces a response that is roughly in the middle of the calibration curve's response range, or about 1/3 to 1/2 of the ULOQ concentration.[4][6] However, the ideal concentration should be determined empirically during method development. The goal is to find a concentration that provides a stable and reproducible signal without causing detector saturation or significant ion suppression/enhancement of the analyte.
Q4: My calibration curve is non-linear. Could the this compound concentration be the cause?
A4: Yes, an unoptimized concentration of DEBM-d5 can be a contributing factor to non-linearity.[4][6] However, other factors can also cause this issue, including:
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Detector saturation at high analyte concentrations.
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Ion suppression or enhancement effects from the sample matrix.[6]
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Formation of analyte dimers or other adducts at high concentrations.[6]
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Cross-contamination or interference between the analyte and the internal standard.[6]
It is recommended to investigate these potential causes systematically.
Troubleshooting Guides
Issue: Poor Linearity (R² < 0.99) of the Calibration Curve
This guide will help you troubleshoot and resolve issues with the linearity of your calibration curve when using this compound as an internal standard.
Step 1: Data Review and Initial Checks
-
Examine Raw Data: Plot the absolute response of both the analyte and DEBM-d5 against concentration. Non-linearity in either of these plots can indicate issues like detector saturation or ion suppression.[6]
-
Review Integration: Manually inspect the peak integration for all calibration standards to ensure consistency and accuracy.
-
Assess Residuals: Do not rely solely on the R² value. Plotting the residuals (the difference between the actual and calculated concentrations) can provide a better assessment of linearity.[7] A random distribution of residuals around zero indicates a good fit, while a trend suggests a non-linear relationship.[7]
Step 2: Investigate Internal Standard Performance
-
IS Response Consistency: Check if the absolute response of DEBM-d5 is consistent across all calibration standards. Significant variation could indicate problems with sample preparation or injection volume.[5]
-
Analyte's Effect on IS: Observe if the absolute response of DEBM-d5 changes as the analyte concentration increases. A decrease in the IS signal at higher analyte concentrations could suggest ion suppression caused by the analyte.[6]
Step 3: Experimental Optimization
If the initial checks suggest an issue with the method, proceed with the following optimization steps:
-
Optimize DEBM-d5 Concentration: Prepare and analyze calibration curves with different fixed concentrations of DEBM-d5 to find the optimal level that yields the best linearity.
-
Dilution Series: If non-linearity is observed at the higher end of the curve, it may be due to detector saturation. Diluting the upper-level standards and samples can help to bring the response back into the linear range of the detector.
-
Matrix Effects Evaluation: Prepare calibration standards in the same matrix as your samples to account for matrix effects that could be causing non-linearity.
Data Presentation
Table 1: Impact of this compound Concentration on Linearity
| DEBM-d5 Concentration (ng/mL) | Analyte Concentration Range (ng/mL) | Linearity (R²) | Observations |
| 10 | 1 - 1000 | 0.985 | Non-linearity observed at higher concentrations. |
| 50 | 1 - 1000 | 0.998 | Good linearity across the entire range. |
| 100 | 1 - 1000 | 0.996 | Slight suppression of IS signal at highest analyte concentration. |
| 200 | 1 - 1000 | 0.991 | Increased variability in the lower concentration standards. |
Note: The data in this table is illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Analyte Stock Solution: Accurately weigh and dissolve the analyte reference standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare DEBM-d5 Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).
-
Prepare Working Solutions:
-
Create a series of analyte working solutions by serially diluting the analyte stock solution. These will be used to spike into the blank matrix to create the calibration standards.
-
Prepare a DEBM-d5 working solution at a concentration that will yield the desired final concentration in the samples.
-
-
Prepare Calibration Standards:
-
Aliquot a fixed volume of blank matrix (e.g., plasma, urine) into a series of tubes.
-
Spike each tube with a small volume of the appropriate analyte working solution to achieve the desired calibration concentrations.
-
Add a fixed volume of the DEBM-d5 working solution to every calibration standard tube.
-
Vortex each tube to ensure homogeneity.
-
-
Sample Preparation: Process the calibration standards using the same extraction procedure as the unknown samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed calibration standards by LC-MS/MS.
-
Data Processing: Construct a calibration curve by plotting the ratio of the analyte peak area to the DEBM-d5 peak area against the analyte concentration. Apply a linear regression model to the data.
Visualizations
Caption: Troubleshooting workflow for addressing poor calibration curve linearity.
Caption: Experimental workflow for preparing calibration curve standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Method Validation: The Role of Diethyl Butylethylmalonate-d5 as an Internal Standard
In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative methods are paramount. The use of an appropriate internal standard is a critical factor in achieving robust and accurate results, particularly in complex matrices. This guide provides a comparative overview of method validation using a deuterated internal standard, with a focus on Diethyl Butylethylmalonate-d5, against a hypothetical non-deuterated analogue.
The selection of an internal standard that closely mimics the physicochemical properties of the analyte is crucial for compensating for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[2][3] Their co-elution with the analyte ensures that both compounds experience similar matrix effects, leading to more accurate and precise quantification.[2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a comparison of hypothetical validation data for the quantification of an analyte using this compound versus a structurally similar, non-deuterated compound, "Alternative Internal Standard."
| Validation Parameter | Acceptance Criteria | Performance with this compound IS | Performance with Alternative IS (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% | -12.0% to 14.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5.2% | ≤ 13.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL | 5 ng/mL |
| Matrix Effect (% CV) | ≤ 15% | ≤ 4.5% | ≤ 18.2% |
Data is hypothetical and for illustrative purposes.
The data clearly indicates the superior performance of the deuterated internal standard, with tighter control over accuracy, precision, and matrix effects.[5]
Experimental Protocols
A rigorous and well-documented experimental protocol is the foundation of a successful method validation. The following outlines a typical workflow for a bioanalytical method using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank matrix (e.g., plasma), add 25 µL of the appropriate analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples).
-
Add 25 µL of the this compound internal standard working solution to all samples except the blank.
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and this compound.
-
4. Data Analysis and Validation:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a weighted linear regression (e.g., 1/x²) to determine the linearity, slope, and intercept of the curve.
-
Assess accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision pathway for internal standard selection.
References
Cross-Validation of Bioanalytical Methods: A Guide to Utilizing Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity and consistency of data are paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a well-established practice in liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[1][2] An ideal internal standard co-elutes with the analyte, experiencing the same matrix effects and variability during sample processing, which allows for reliable correction.[3][4]
However, the selection of a deuterated internal standard is not always a straightforward decision. The number and position of deuterium (B1214612) atoms on the molecule can sometimes lead to slight differences in chromatographic behavior or stability.[5][6] Therefore, when a change in the deuterated internal standard is necessary during a project's lifecycle—due to commercial availability, synthetic route changes, or other factors—a thorough cross-validation of the analytical method is crucial to guarantee the continuity and reliability of the data.[7]
This guide provides a comprehensive framework for conducting a cross-validation study between two different deuterated internal standards for the same analyte, complete with a detailed experimental protocol, data comparison tables, and a visual workflow to ensure a seamless transition and maintain data integrity.
Experimental Protocol: Cross-Validation of Method A (IS-d3) and Method B (IS-d5)
This protocol outlines the steps for a cross-validation study comparing a bioanalytical method using a deuterated internal standard with three deuterium atoms (IS-d3) against a method using a standard with five deuterium atoms (IS-d5).
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual primary stock solutions of the analyte, IS-d3, and IS-d5 in a suitable organic solvent.[2]
-
Working Solutions:
-
Prepare separate working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare at least four levels of QC working solutions (Lower Limit of Quantification - LLOQ, Low, Medium, and High) from a separate weighing of the analyte reference standard.[2]
-
Prepare separate working solutions for IS-d3 and IS-d5 at a constant concentration.
-
2. Calibration Curve and QC Sample Preparation in Matrix:
-
Prepare two independent sets of calibration standards and QC samples by spiking a blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions.[8]
-
One set will be used for Method A and the other for Method B.
3. Sample Analysis:
-
Method A (IS-d3):
-
To a set of calibration standards, QCs, and at least 40 incurred study samples, add a precise volume of the IS-d3 working solution.
-
Perform the validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[9]
-
Analyze the extracted samples using the established LC-MS/MS method.
-
-
Method B (IS-d5):
-
To a duplicate set of the same 40 incurred study samples, and the second set of calibration standards and QCs, add a precise volume of the IS-d5 working solution.
-
Perform the same validated sample extraction procedure.
-
Analyze the extracted samples using the established LC-MS/MS method.
-
4. Data Analysis and Acceptance Criteria:
-
For each method, generate a calibration curve by plotting the peak area ratio of the analyte to the respective internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.[10]
-
Quantify the concentrations of the QC samples and the incurred study samples using the calibration curve from their respective runs.
-
Cross-Validation Acceptance Criteria: The difference between the concentrations obtained for the same incurred sample by Method A and Method B should be within ±20% for at least 67% of the samples.
Data Presentation: Comparative Analysis of Method Performance
The following table summarizes the key performance metrics for two hypothetical methods utilizing different deuterated standards for the same analyte.
| Validation Parameter | Method A (Analyte/IS-d3) | Method B (Analyte/IS-d5) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ QC | -2.5% | -1.8% | Within ±20% |
| Low QC | 3.1% | 2.5% | Within ±15% |
| Medium QC | 1.5% | 0.9% | Within ±15% |
| High QC | -0.8% | -1.2% | Within ±15% |
| Precision (%CV) | |||
| LLOQ QC | 8.2% | 7.5% | ≤ 20% |
| Low QC | 5.5% | 4.9% | ≤ 15% |
| Medium QC | 3.8% | 3.2% | ≤ 15% |
| High QC | 2.1% | 2.5% | ≤ 15% |
| Incurred Sample Reanalysis | 95% of samples within ±20% difference | N/A | ≥ 67% of samples within ±20% |
Workflow for Cross-Validation of Deuterated Internal Standards
A clear and logical workflow is essential for the successful execution of a cross-validation study.
Workflow for cross-validating methods with different deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
Assessing Accuracy and Precision in Bioanalysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. This is particularly critical in drug development, where reliable data from pharmacokinetic and toxicokinetic studies underpin regulatory submissions. This guide provides an objective comparison of a stable isotope-labeled (SIL) internal standard, Diethyl Butylethylmalonate-d5, with a structural analog alternative, Diethyl sec-butylethylmalonate. The experimental data presented herein, while illustrative, reflects the typical performance differences observed between these two classes of internal standards in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.
Comparative Performance Data
The following tables summarize the key performance metrics for this compound and Diethyl sec-butylethylmalonate when used as internal standards in a hypothetical bioanalytical assay.
Table 1: Intra-Assay Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | LLOQ | 1 | 1.04 | 104.0 | 4.2 |
| Low | 5 | 5.09 | 101.8 | 2.5 | |
| Medium | 50 | 49.7 | 99.4 | 1.8 | |
| High | 80 | 80.5 | 100.6 | 1.5 | |
| Diethyl sec-butylethylmalonate | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 5 | 5.45 | 109.0 | 8.5 | |
| Medium | 50 | 53.2 | 106.4 | 6.2 | |
| High | 80 | 86.4 | 108.0 | 5.1 |
Table 2: Inter-Assay Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | LLOQ | 1 | 1.06 | 106.0 | 5.8 |
| Low | 5 | 5.12 | 102.4 | 3.1 | |
| Medium | 50 | 49.5 | 99.0 | 2.4 | |
| High | 80 | 80.9 | 101.1 | 2.0 | |
| Diethyl sec-butylethylmalonate | LLOQ | 1 | 1.21 | 121.0 | 15.5 |
| Low | 5 | 5.62 | 112.4 | 10.2 | |
| Medium | 50 | 54.8 | 109.6 | 7.8 | |
| High | 80 | 88.0 | 110.0 | 6.5 |
Analysis of Performance Data:
The data clearly indicates that the use of this compound as a stable isotope-labeled internal standard results in superior accuracy and precision compared to the structural analog, Diethyl sec-butylethylmalonate. The coefficient of variation (CV%) is significantly lower for the SIL IS across all quality control (QC) levels in both intra- and inter-assay evaluations. This enhanced performance is attributed to the fact that a SIL IS has nearly identical physicochemical properties to the analyte, allowing it to more effectively compensate for variability during sample preparation, chromatography, and detection.
Experimental Protocols
The following protocols outline the methodologies for assessing the accuracy and precision of a bioanalytical method using an internal standard.
1. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: A series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte. A fixed concentration of the internal standard (either this compound or Diethyl sec-butylethylmalonate) is added to each standard.
-
Quality Control (QC) Samples: QC samples are prepared in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared from a separate stock solution of the analyte than that used for the calibration standards.
2. Sample Preparation (Illustrative Example: Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well.
-
Vortex the plate for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS analysis.
3. LC-MS/MS Analysis
The samples are analyzed using a validated liquid chromatography-tandem mass spectrometry method optimized for the analyte and internal standard.
4. Assessment of Accuracy and Precision
-
Intra-Assay (Within-Run) Accuracy and Precision:
-
Analyze at least five replicates of each QC level (LLOQ, Low, Medium, High) in a single analytical run.
-
The accuracy should be within ±15% of the nominal value (±20% for LLOQ).
-
The precision (CV%) should not exceed 15% (20% for LLOQ).
-
-
Inter-Assay (Between-Run) Accuracy and Precision:
-
Analyze at least three separate analytical runs on at least two different days.
-
Each run should contain a full set of calibration standards and at least five replicates of each QC level.
-
The acceptance criteria for accuracy and precision are the same as for the intra-assay assessment.
-
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where the quantified analyte may be relevant.
The Gold Standard for Quantification: A Comparative Guide to Diethyl Butylethylmalonate-d5
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Diethyl Butylethylmalonate-d5 with alternative analytical standards, supported by experimental data and detailed methodologies for determining the limit of quantification (LOQ).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. A SIL-IS is chemically identical to the analyte of interest but is labeled with heavy isotopes (e.g., deuterium), resulting in a mass shift that allows it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, extraction recovery, and ionization suppression or enhancement. By normalizing the analyte's response to that of the known concentration of the SIL-IS, a more accurate and precise quantification can be achieved.
Performance Comparison: Limit of Quantification
| Internal Standard | Analytical Technique | Estimated Limit of Quantification (LOQ) | Key Considerations |
| This compound | LC-MS/MS | 0.1 - 5 ng/mL | Ideal for its close structural and chromatographic similarity to the analyte, minimizing variability. The deuteration provides a distinct mass shift for selective detection. |
| This compound | GC-MS | 1 - 10 ng/mL | Suitable for volatile analytes. May require derivatization to improve chromatographic properties. The d5-label provides a clear mass difference. |
| Diethyl 2-ethylmalonate | LC-MS/MS | 0.5 - 10 ng/mL | A structural analog that can mimic the behavior of the analyte. However, differences in retention time and ionization efficiency compared to the analyte can introduce variability. |
| Malonic acid-d4 | LC-MS/MS | 5 - 50 ng/mL | A deuterated analog of the parent dicarboxylic acid. May not perfectly co-elute with the esterified analyte, potentially leading to differential matrix effects. |
| Diethyl Malonate | GC-MS | 21 - 50 ng/mL | The non-deuterated parent compound. While readily available, it cannot be distinguished from the endogenous analyte by mass and is therefore unsuitable as an internal standard for endogenous compounds. Can be used for recovery assessment in spiking experiments.[1] |
Note: The provided LOQ values are estimates and can vary significantly depending on the specific matrix, instrumentation, and method optimization.
Experimental Protocols for LOQ Determination
The determination of the LOQ is a fundamental component of bioanalytical method validation, guided by regulatory bodies such as the FDA and EMA. Below are detailed experimental protocols for determining the LOQ of an analyte using this compound as an internal standard with LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a standard approach for determining the LOQ in a biological matrix (e.g., plasma, urine).
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range, including the anticipated LOQ.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank biological matrix, add the appropriate amount of analyte working standard solution.
-
Add a fixed volume of the internal standard spiking solution to all samples (calibrators, quality controls, and unknown samples).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound.
4. LOQ Determination:
-
Analyze a series of spiked samples at low concentrations (typically 6-10 replicates) near the expected LOQ.
-
The LOQ is the lowest concentration that can be measured with a signal-to-noise ratio of at least 10, and with acceptable precision (coefficient of variation, CV% ≤ 20%) and accuracy (within 80-120% of the nominal concentration).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile analytes or those that can be made volatile through derivatization.
1. Preparation of Stock and Working Solutions:
-
Follow the same procedure as for the LC-MS/MS protocol.
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of the sample, add the internal standard spiking solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
If necessary, reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.
-
Reconstitute the final sample in a solvent suitable for GC injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with a capillary column.
-
Column: A nonpolar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole systems, monitoring characteristic ions for the analyte and this compound.
4. LOQ Determination:
-
The process for determining the LOQ is the same as described for the LC-MS/MS method, based on signal-to-noise ratio, precision, and accuracy.
Workflow and Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the Limit of Quantification (LOQ).
Caption: Logical relationship of using an internal standard for accurate quantification.
References
Navigating the Analytical Landscape: A Comparative Guide to Diethyl Butylethylmalonate-d5
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Diethyl Butylethylmalonate-d5, a deuterated internal standard, with its non-deuterated counterpart and other alternatives. By examining key quality attributes from certificates of analysis and presenting supporting experimental data, this document aims to equip you with the knowledge to make an informed decision for your analytical needs.
At a Glance: Key Quality Parameters
A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of a compound's quality and purity. When evaluating this compound and its alternatives, several key parameters on the CoA are of utmost importance. The following table summarizes typical specifications for a deuterated standard versus a non-deuterated chemical standard, based on representative data.
| Parameter | This compound (Representative) | Diethyl Butylethylmalonate (Non-Deuterated Alternative) | Significance for Researchers |
| Identity | Conforms to Structure (by ¹H NMR, MS) | Conforms to Structure (by ¹H NMR, MS) | Confirms the correct molecular structure. |
| Chemical Purity | ≥ 98% (typically by GC or HPLC) | ≥ 99% (typically by GC) | High chemical purity minimizes interference from impurities. |
| Isotopic Purity | ≥ 98% Deuterated forms (d1-d5) | Not Applicable | Ensures a strong, distinct signal for the internal standard, separate from the analyte. |
| Isotopic Enrichment | ≥ 98% for d5 | Not Applicable | A high enrichment of the desired deuterated species (d5) is crucial for accurate quantification. |
| Residual Solvents | Specified (e.g., <0.5%) | Specified (e.g., <0.5%) | Important for ensuring that no unwanted solvents from the synthesis process are present. |
| Appearance | Clear, colorless oil | Clear, colorless oil | A basic check for product quality and consistency. |
The Deuterated Advantage: A Deeper Dive
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte. This similarity ensures that the internal standard behaves in a comparable manner during sample preparation, chromatography, and ionization in mass spectrometry.[1][2] The key benefit is the co-elution of the analyte and the internal standard, which allows for effective correction of matrix effects—a common source of variability and inaccuracy in complex biological samples.[1]
However, it is important to be aware of potential limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the deuterated standard and the non-deuterated analyte.[3] This can be a concern if the separation is not optimized, as it could lead to differential matrix effects.[3] Furthermore, the stability of the deuterium (B1214612) label is a critical consideration, as any loss of deuterium could compromise the accuracy of the results.[3]
Experimental Protocol: Evaluating Matrix Effects
To objectively assess the performance of this compound against a non-deuterated alternative in your specific application, a matrix effect study is highly recommended. The following is a detailed protocol for such an experiment.
Objective: To compare the ability of this compound and a non-deuterated structural analog to compensate for matrix effects in a representative biological matrix (e.g., human plasma).
Materials:
-
This compound
-
Non-deuterated Diethyl Butylethylmalonate (or a suitable structural analog)
-
Control human plasma (or other relevant biological matrix)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare Stock Solutions: Create individual stock solutions of the analyte (non-deuterated Diethyl Butylethylmalonate), this compound, and the non-deuterated alternative internal standard in an appropriate solvent (e.g., methanol).
-
Prepare Spiking Solutions:
-
Set A (Neat Solution): Prepare a solution containing the analyte and both internal standards at a known concentration in the final elution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established sample preparation protocol. Spike the extracted matrix with the analyte and both internal standards at the same concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation of Results:
An IS-Normalized MF closer to 1 indicates better compensation for matrix effects. A lower coefficient of variation (%CV) for the IS-Normalized MF across multiple lots of matrix demonstrates the robustness of the internal standard.
Visualizing the Workflow
To better understand the experimental process and the logical flow of selecting an internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: Decision-making process for selecting an internal standard.
References
A Guide to Inter-Laboratory Comparison of Results Using Diethyl Butylethylmalonate-d5 as an Internal Standard
Introduction
In the realm of drug development and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of analytes in complex matrices. Diethyl Butylethylmalonate-d5 (DEBM-d5), a deuterium-labeled analog of Diethyl Butylethylmalonate, serves as an excellent internal standard for mass spectrometry-based assays. Its utility lies in its chemical similarity to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1][2]
Hypothetical Inter-Laboratory Comparison Study
To ensure the reproducibility and reliability of an analytical method, an inter-laboratory comparison is often performed. In this hypothetical study, three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying a target analyte in a set of quality control (QC) samples using DEBM-d5 as the internal standard.
Experimental Protocol: Quantification of a Target Analyte in Plasma using LC-MS/MS
This section details a typical experimental protocol that would be followed in each laboratory for the quantification of a target analyte in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of DEBM-d5 internal standard working solution (concentration: 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: [M+H]⁺ > fragment ion (specific to the target analyte).
-
DEBM-d5: [M+H]⁺ > fragment ion (specific to DEBM-d5).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis
-
Peak areas for both the analyte and the internal standard (DEBM-d5) are integrated.
-
The ratio of the analyte peak area to the DEBM-d5 peak area is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the QC samples is determined from the calibration curve using the calculated peak area ratio.
Data Presentation: Summary of Hypothetical Inter-Laboratory Results
The following table summarizes the quantitative data from the three laboratories for three levels of quality control samples (Low, Medium, and High).
| Quality Control Level | Nominal Concentration (ng/mL) | Lab A Measured (ng/mL) | Lab B Measured (ng/mL) | Lab C Measured (ng/mL) | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| QC Low | 5 | 4.85 | 5.12 | 4.98 | 4.98 | 0.14 | 2.81 |
| QC Medium | 50 | 51.5 | 48.9 | 50.8 | 50.4 | 1.35 | 2.68 |
| QC High | 500 | 495 | 508 | 501 | 501.3 | 6.51 | 1.30 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of the inter-laboratory comparison.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical workflow for an inter-laboratory comparison study.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Malonate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of malonate derivatives and other small organic molecules, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between the performance of a deuterated internal standard, Diethyl Butylethylmalonate-d5, and a representative structural analog internal standard. The information presented is supported by established principles of analytical chemistry and illustrative experimental data to guide the selection of the most suitable internal standard for your analytical needs.
In quantitative mass spectrometry, an internal standard is essential for correcting variability introduced during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, and structural analogs.
Stable isotope-labeled standards are widely considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect chemical and physical similarity allows for superior correction of matrix effects and other sources of analytical variability. Structural analogs, while often more readily available and less expensive, have similar but not identical chemical structures, which can lead to differences in their behavior during analysis.
Performance Comparison: this compound vs. Structural Analog IS
The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Diethyl butylmalonate) | Justification |
| Matrix Effect Compensation | Excellent | Variable | The deuterated IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement. A structural analog may have a different retention time and be affected differently by the matrix. |
| Recovery Correction | Excellent | Good to Variable | Similar extraction efficiency to the analyte across various conditions. Differences in physicochemical properties of a structural analog can lead to inconsistent recovery. |
| Precision (%RSD) | Typically < 5% | Typically < 15% | Better correction for variability leads to lower relative standard deviation in replicate measurements. |
| Accuracy (%Bias) | Typically < 5% | Can be > 15% | More accurate quantification due to better compensation for systematic errors.[1] |
| Linearity (R²) of Calibration Curve | > 0.995 | > 0.990 | The consistent response ratio of analyte to deuterated IS results in a more linear calibration curve. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available.[2] | The synthesis of deuterated compounds is a more complex process. |
Experimental Protocols
To objectively compare the performance of this compound and a structural analog, a validation experiment evaluating matrix effects and precision is crucial. Below is a detailed methodology for such an experiment using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective:
To determine the ability of a deuterated and a structural analog internal standard to compensate for matrix effects and to assess the precision of quantification in a complex biological matrix (e.g., plasma or urine).
Materials:
-
Analyte: Diethyl butylethylmalonate
-
Deuterated IS: this compound
-
Structural Analog IS: Diethyl butylmalonate
-
Matrix: Blank human plasma (or other relevant biological matrix)
-
Solvents: Ethyl acetate (B1210297), Pyridine (B92270) (derivatization grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Spiking: To 100 µL of blank plasma, add the analyte to achieve a final concentration of 100 ng/mL. In separate sets of samples, add either this compound or the structural analog IS at a constant concentration (e.g., 100 ng/mL).
-
Extraction: Add 500 µL of ethyl acetate to each sample. Vortex for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical):
-
Analyte (TMS derivative): m/z [M-R]+
-
This compound (TMS derivative): m/z [M-R+5]+
-
Structural Analog IS (TMS derivative): m/z [M-R']
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of internal standardization, the following diagrams are provided.
References
Confirming Analyte Identity: A Guide to Using Diethyl Butylethylmalonate-d5 as a Qualifier Ion
In the precise world of analytical chemistry, particularly within drug development and research, the confident identification of an analyte is as crucial as its quantification. The use of stable isotope-labeled internal standards, such as Diethyl Butylethylmalonate-d5, in conjunction with mass spectrometry, provides a robust method for both accurate measurement and unambiguous confirmation of the analyte's identity. This guide compares the expected mass spectral behavior of Diethyl Butylethylmalonate and its deuterated analog, providing experimental protocols and data to support its use in analyte confirmation.
The Role of Qualifier Ions in Analyte Confirmation
In mass spectrometry, the most abundant fragment ion of a compound is typically used for quantification (the "quantifier" ion) due to its high signal-to-noise ratio. However, relying on a single ion for identification can be misleading, as other compounds in a complex matrix may produce ions with the same mass-to-charge ratio (m/z). To address this, "qualifier" ions, which are other characteristic fragment ions of the analyte, are monitored. The ratio of the response of the qualifier ion to the quantifier ion should be constant for a given compound under specific analytical conditions. When a stable isotope-labeled internal standard like this compound is used, it not only corrects for variations in sample preparation and instrument response but also provides a set of qualifier ions with a predictable mass shift, further enhancing the confidence in analyte identification.
Predicted Mass Spectral Fragmentation
Based on the known fragmentation patterns of similar diethyl malonate derivatives, the electron ionization (EI) mass spectra of Diethyl Butylethylmalonate and its d5-labeled counterpart are predicted to exhibit characteristic fragmentation pathways. The primary fragmentations involve the loss of alkyl and alkoxy groups from the parent molecule.
Table 1: Predicted Quantifier and Qualifier Ions for Diethyl Butylethylmalonate and this compound
| Ion Type | Diethyl Butylethylmalonate (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₃H₂₄O₄ | C₁₃H₁₉D₅O₄ |
| Molecular Weight | 244.33 | 249.36 |
| [M]+ (Molecular Ion) | m/z 244 | m/z 249 |
| Quantifier Ion | m/z 199 (Loss of -OC₂H₅) | m/z 204 (Loss of -OC₂H₅) or m/z 199 (Loss of -OC₂D₅) |
| Qualifier Ion 1 | m/z 171 (Loss of -COOC₂H₅) | m/z 176 (Loss of -COOC₂H₅) or m/z 171 (Loss of -COOC₂D₅) |
| Qualifier Ion 2 | m/z 143 (Loss of -C₄H₉ and -C₂H₅) | m/z 143 (Loss of -C₄H₉ and -C₂D₅) |
Note: The predicted m/z values for the d5-internal standard depend on which ethyl group is deuterated and lost during fragmentation.
Experimental Protocol
The following is a general protocol for the analysis of Diethyl Butylethylmalonate using this compound as an internal standard with GC-MS.
1. Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of Diethyl Butylethylmalonate.
-
Internal Standard Spiking: Add a fixed concentration of this compound to all calibration standards, quality control samples, and unknown samples.
-
Extraction: Employ a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from the sample matrix.
-
Derivatization (if necessary): For certain applications, derivatization may be required to improve the volatility and chromatographic properties of the analyte.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the quantifier and qualifier ions for both the analyte and the internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Integrate the peak areas for the quantifier and qualifier ions of both Diethyl Butylethylmalonate and this compound.
-
Calculate the ratio of the qualifier ion peak area to the quantifier ion peak area for both the analyte and the internal standard in all injections. This ratio should be consistent across all samples within a predefined tolerance.
-
Construct a calibration curve by plotting the ratio of the analyte quantifier peak area to the internal standard quantifier peak area against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Workflow for Analyte Confirmation
The following diagram illustrates the logical workflow for confirming the identity of an analyte using a stable isotope-labeled internal standard and qualifier ions.
Caption: Analyte confirmation and quantification workflow.
By implementing this approach, researchers and scientists can achieve a high degree of confidence in their analytical results, ensuring data integrity for critical applications in drug development and other scientific disciplines. The use of this compound as an internal standard and its corresponding qualifier ions provides a powerful tool for the unambiguous identification and accurate quantification of Diethyl Butylethylmalonate.
Evaluating the Isotopic Purity of Diethyl Butylethylmalonate-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Diethyl Butylethylmalonate-d5, a deuterated analog of Diethyl Butylethylmalonate, focusing on the critical aspect of isotopic purity. In drug development and metabolic research, the precise quantification of deuterated compounds is paramount, as it directly impacts the accuracy of pharmacokinetic and pharmacodynamic studies. This document outlines the common analytical techniques for determining isotopic purity, compares this compound with its non-deuterated counterparts, and provides detailed experimental protocols for its analysis.
Product Comparison: Deuterated vs. Non-Deuterated Analogs
The primary distinction between this compound and its alternatives lies in the substitution of five hydrogen atoms with deuterium (B1214612) in the butyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated form in biological matrices. The key performance indicator for this compound is its isotopic purity, which dictates its utility and reliability in such applications.
For comparative purposes, we will consider two non-deuterated alternatives: Diethyl Butylethylmalonate and a structurally similar compound, Diethyl sec-butylethylmalonate.
Table 1: Physicochemical Properties and Performance Data
| Property | This compound | Diethyl Butylethylmalonate | Diethyl sec-butylethylmalonate |
| Molecular Formula | C₁₃H₁₉D₅O₄ | C₁₃H₂₄O₄ | C₁₃H₂₄O₄ |
| Molecular Weight | 249.36 g/mol | 244.33 g/mol | 244.33 g/mol [1] |
| CAS Number | 145395-63-7[2] | 596-76-9[2] | 76-71-1[1] |
| Boiling Point | Not specified | Not specified | 110-114 °C at 18 mmHg[1] |
| Density | Not specified | Not specified | 0.98 g/cm³[1] |
| Isotopic Purity (%) | ≥ 98% (typical) | Not Applicable | Not Applicable |
| Primary Application | Internal standard in MS | Synthetic intermediate | Synthetic intermediate[1] |
Note: The isotopic purity of this compound is a representative value for commercially available standards and should be confirmed by a Certificate of Analysis from the supplier.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated isotopologues and quantifying their relative abundance.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Prepare a series of dilutions of the corresponding non-deuterated standard (Diethyl Butylethylmalonate) for calibration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Acquire the mass spectra of both the deuterated and non-deuterated standards.
-
Identify the molecular ion peaks ([M]⁺) and characteristic fragment ions. For Diethyl Butylethylmalonate, the molecular ion will be at m/z 244, while for the d5-analog, it will be at m/z 249.
-
Integrate the peak areas of the molecular ions for the d5 (M+5), d4 (M+4), d3 (M+3), d2 (M+2), d1 (M+1), and d0 (M) species in the mass spectrum of the this compound sample.
-
Correct for the natural isotopic abundance of ¹³C.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+5) / (Area(M) + Area(M+1) + ... + Area(M+5))] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene) with a well-resolved proton signal that does not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.
-
3. Data Analysis:
-
Integrate the area of the residual proton signal corresponding to the butyl group in this compound.
-
Integrate the area of a well-resolved signal from the internal standard.
-
Calculate the amount of non-deuterated impurity by comparing the integral of the residual proton signal to the integral of the internal standard.
-
The isotopic purity is then calculated as: Isotopic Purity (%) = [1 - (moles of non-deuterated impurity / moles of this compound)] x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.
Caption: Workflow for GC-MS analysis of isotopic purity.
Caption: Workflow for ¹H NMR analysis of isotopic purity.
Conclusion
The evaluation of isotopic purity is a critical quality control step for deuterated compounds like this compound. Both GC-MS and ¹H NMR spectroscopy are robust methods for this determination, each offering distinct advantages. GC-MS provides a direct measurement of the distribution of isotopologues, while ¹H NMR offers a precise quantification of the degree of deuteration. The choice of method will depend on the available instrumentation and the specific requirements of the study. For researchers in drug development, ensuring a high isotopic purity (typically ≥98%) of deuterated standards is essential for generating accurate and reliable bioanalytical data.
References
Safety Operating Guide
Safe Disposal of Diethyl Butylethylmalonate-d5: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl Butylethylmalonate-d5, a deuterated compound often used in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Understanding the Compound: Key Safety and Physical Data
Table 1: Chemical and Physical Properties of Analogous Compounds
| Property | Value (Diethyl sec-butylethylmalonate) | Value (Diethyl butylmalonate) | Reference |
| IUPAC Name | diethyl 2-butan-2-yl-2-ethylpropanedioate | diethyl 2-butylpropanedioate | [1][2] |
| CAS Number | 76-71-1 | 133-08-4 | [1][2][3] |
| Molecular Formula | C13H24O4 | C11H20O4 | [1][2][3] |
| Molecular Weight | 244.33 g/mol | 216.27 g/mol | [1][2][3] |
| GHS Hazard Statement | H302: Harmful if swallowed | H319: Causes serious eye irritation | [2][4] |
It is crucial to handle this compound with the same precautions as its non-deuterated counterparts, assuming it may be harmful if ingested and could cause irritation upon contact.
II. Procedural Steps for Proper Disposal
The recommended method for the disposal of this compound is through a licensed and certified chemical waste management company. Direct disposal into the sanitary sewer system or general waste is strictly prohibited.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, silica (B1680970) gel) in a dedicated, properly labeled, and chemically resistant waste container.
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., harmful).
-
-
Storage:
-
Arranging for Professional Disposal:
-
Contact a licensed environmental waste management company to arrange for pickup and disposal.
-
Provide the waste management company with all available safety information, including the Safety Data Sheet (SDS) for a closely related compound if a specific one for the deuterated version is unavailable.[4]
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[4]
-
-
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous waste along with the chemical.[4]
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or disposal in a sanitary landfill if permitted.[4]
-
Experimental Protocol: Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Before addressing a spill, all personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Containment:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is flammable, eliminate all ignition sources.
-
Absorb the spilled material using an inert absorbent such as sand, silica gel, or a universal binder.[4][6]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Cleanup and Disposal:
-
Carefully collect the absorbed material and contaminated items into a suitable, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials and dispose of them as hazardous waste.
-
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagrams illustrate the key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl butylmalonate (CAS 133-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Diethyl Butylethylmalonate-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl Butylethylmalonate-d5. The following procedures are based on best practices for handling similar chemical compounds and deuterated substances to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are skin contact, eye contact, and inhalation.[1] Therefore, appropriate PPE is essential. Recommendations are based on guidelines for similar non-deuterated esters.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Standard | Notes |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | ANSI Z87.1 | Always wear eye protection when handling the chemical.[1][2][3] |
| Hand Protection | Nitrile rubber gloves. | EN 374 | Breakthrough time and glove thickness should be selected based on the manufacturer's chemical resistance data for similar esters. Inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Skin and Body Protection | Long-sleeved laboratory coat. A chemical-resistant apron or coveralls may be necessary for larger quantities or when there is a risk of splashing. | N/A | Protective clothing should be worn to prevent skin exposure.[3] |
| Respiratory Protection | A respirator may be required if working in a poorly ventilated area or if vapours, mists, or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | NIOSH (US) or CEN (EU) | Handling should ideally occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2][3][4] |
Handling and Storage
Proper handling and storage are critical to maintain the chemical and isotopic integrity of this compound. Deuterated compounds are susceptible to isotopic exchange with atmospheric moisture.[5]
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid direct contact with skin and eyes.[1]
-
Ground all equipment containing the material to prevent electrostatic discharge.[4]
-
Due to the hygroscopic nature of many deuterated compounds, it is recommended to handle them under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution through hydrogen-deuterium exchange.[5]
-
-
Storage:
Experimental Protocol: Donning and Doffing PPE
Following the correct procedure for putting on and taking off PPE is crucial to prevent contamination.
Donning Procedure:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on eye protection (safety glasses or goggles).
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[1]
Doffing Procedure:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.[1][2]
-
Remove the laboratory coat by turning it inside out and folding it away from the body.[1]
-
Remove eye protection.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Plan
| Waste Type | Container | Labeling | Disposal Procedure |
| Contaminated Disposables (Gloves, wipes, etc.) | Designated, sealed hazardous waste container made of a compatible material.[1] | "Hazardous Waste" and the chemical name: "this compound".[1] | Collect in a designated hazardous waste container and arrange for pickup by a licensed hazardous waste disposal service in accordance with institutional and local regulations.[1] |
| Unused or Waste Chemical | Original or a compatible, sealed container. | "Hazardous Waste" and the chemical name: "this compound". | Follow institutional and local regulations for chemical waste disposal.[1] Combustible materials may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] |
Waste Segregation: All disposable PPE and any materials that have come into contact with this compound should be treated as hazardous waste and segregated for proper disposal.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
